15-Demethylplumieride
Description
Properties
IUPAC Name |
(1S,4aS,7R,7aS)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[4a,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O12/c1-7(22)9-4-20(32-17(9)28)3-2-8-10(16(26)27)6-29-18(12(8)20)31-19-15(25)14(24)13(23)11(5-21)30-19/h2-4,6-8,11-15,18-19,21-25H,5H2,1H3,(H,26,27)/t7-,8+,11+,12+,13+,14-,15+,18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAWDIODKKBQZ-SZSWQRSVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2(C=CC3C2C(OC=C3C(=O)O)OC4C(C(C(C(O4)CO)O)O)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C[C@@]2(C=C[C@H]3[C@@H]2[C@@H](OC=C3C(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
15-Demethylplumieride: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 15-demethylplumieride, an iridoid glycoside, focusing on its natural origins and the methodologies for its extraction and purification. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Natural Sources of this compound
This compound has been identified and isolated from several plant species within the Apocynaceae family. The primary documented sources include:
-
Plumeria rubra L.: This species is a significant source of this compound. The compound has been isolated from both the bark and the flowers of different varieties. Notably, it has been identified in the bark of Plumeria rubra collected in Indonesia and is considered a quality control marker for the species.[1] The flowers of Plumeria rubra 'Acutifolia' have also been shown to be a viable source for its isolation.[2]
-
Himatanthus sucuuba (Spruce) Woodson: The latex of this plant, which is used in traditional medicine in Brazil, has been reported to contain this compound.[3]
The concentration of this compound may vary depending on the specific plant part, geographical location, and time of collection.
Experimental Protocols for Isolation
Two distinct methodologies for the isolation of this compound are detailed below, reflecting both classical and modern chromatographic techniques.
Isolation from Plumeria rubra Bark via Conventional Chromatography
This protocol is based on the methodology described by Kardono et al. (1990) for the isolation of cytotoxic constituents from the bark of Plumeria rubra.[3] In their study, this compound was isolated as an inactive constituent.
Experimental Workflow:
Caption: Workflow for the isolation of this compound from Plumeria rubra bark.
Methodology:
-
Plant Material Preparation: The bark of Plumeria rubra is collected, air-dried, and milled into a fine powder.
-
Extraction: The powdered bark is subjected to exhaustive extraction with a series of solvents of increasing polarity, typically starting with petroleum ether, followed by chloroform, and finally methanol. This sequential extraction helps to fractionate the components based on their solubility.
-
Fractionation: The methanol extract, which contains the more polar compounds including iridoid glycosides, is concentrated. This crude extract is then partitioned between water and an immiscible organic solvent to separate the highly polar constituents into the aqueous phase.
-
Chromatographic Separation: The water-soluble fraction is subjected to column chromatography, typically using silica gel as the stationary phase. A gradient elution system with increasing concentrations of a polar solvent (e.g., methanol in chloroform) is used to separate the components.
-
Fraction Analysis and Purification: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing this compound are combined and may require further purification steps, such as preparative TLC or recrystallization, to yield the pure compound.
Isolation from Plumeria rubra 'Acutifolia' Flowers via High-Speed Counter-Current Chromatography (HSCCC)
This modern and efficient method allows for the rapid separation and purification of this compound from the flowers of Plumeria rubra 'Acutifolia'.[2]
Experimental Workflow:
Caption: Workflow for HSCCC isolation of this compound from P. rubra flowers.
Methodology:
-
Initial Extraction and Fractionation: A crude extract from the flowers of Plumeria rubra 'Acutifolia' is prepared. This extract is then treated with D101 macroporous resin. Stepwise elution with ethanol is performed to obtain different fractions. A fraction eluted with 15% ethanol is collected for the isolation of this compound.
-
HSCCC Separation: The 15% ethanol fraction is subjected to High-Speed Counter-Current Chromatography.
-
Solvent System: A two-phase solvent system of n-butanol-methanol-water (4:0.5:4, v/v/v) is utilized.
-
Operation: The separation is performed according to the standard operating procedures of the HSCCC instrument.
-
-
Purity Analysis: The purity of the isolated this compound is determined by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).
Quantitative Data
The following tables summarize the quantitative data obtained from the HSCCC isolation method.
Table 1: Yield of this compound from Plumeria rubra 'Acutifolia' Flowers
| Starting Material | Amount of Fraction 1 | Yield of this compound |
| Flowers of P. rubra 'Acutifolia' | 230 mg | 17 mg |
Data sourced from the HSCCC isolation study.[2]
Table 2: Purity of Isolated this compound
| Analytical Method | Purity |
| HPLC-DAD | 96.04% |
Data sourced from the HSCCC isolation study.[2]
Proposed Signaling Pathway Modulation
While this compound itself was found to be inactive in a cytotoxicity assay, other structurally related iridoids, such as plumieride, have been shown to possess anti-inflammatory properties.[3] A common mechanism for the anti-inflammatory action of iridoid glycosides is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][4][5][6][7] This pathway is a central regulator of the inflammatory response.
Based on the activity of related compounds, a hypothetical mechanism of action for this compound could involve the inhibition of the NF-κB pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway by this compound.
This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the IKK complex, which would prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Further research is required to validate this hypothesis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iridoid glycosides fraction of Folium syringae leaves modulates NF-κB signal pathway and intestinal epithelial cells apoptosis in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridoid Glycosides Fraction of Folium syringae Leaves Modulates NF-κB Signal Pathway and Intestinal Epithelial Cells Apoptosis in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Activation of Nrf2/HO-1 by 8-Epi-7-deoxyloganic Acid Attenuates Inflammatory Symptoms through the Suppression of the MAPK/NF-κB Signaling Cascade in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovery of 15-Demethylplumieride in Plumeria rubra: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of 15-demethylplumieride, an iridoid glycoside, from the bark of Plumeria rubra. The information presented is collated from foundational research and subsequent studies, offering a comprehensive resource for professionals in natural product chemistry and drug development.
Introduction
Plumeria rubra L. (Apocynaceae), commonly known as frangipani, is a deciduous ornamental tree recognized for its fragrant flowers and traditional medicinal uses. Phytochemical investigations of this plant have led to the isolation of a diverse array of secondary metabolites, including a significant number of iridoids. Among these, this compound was first reported as a novel natural product by Kardono et al. in 1990, isolated from the bark of Plumeria rubra collected in Indonesia.[1][2] This discovery was the result of bioactivity-directed fractionation of the plant extract.[1][2]
Physicochemical Properties
This compound is an iridoid glycoside with the molecular formula C₂₀H₂₄O₁₂ and a molecular weight of 456.397 g/mol .[3] While detailed physicochemical data from the initial discovery is limited in publicly available abstracts, some properties have been reported by commercial suppliers.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₁₂ | [3] |
| Molecular Weight | 456.397 g/mol | [3] |
| Boiling Point (Predicted) | 815.5 ± 65.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.7 ± 0.1 g/mL | [3] |
| Purity | 97% (commercially available) | [3] |
Experimental Protocols
The isolation of this compound from the bark of Plumeria rubra was first achieved through a systematic bioactivity-directed fractionation approach. While the full, detailed protocol from the original 1990 publication by Kardono et al. is not fully accessible in the public domain, this section reconstructs the likely methodology based on the available information and general practices for iridoid isolation.
Plant Material Collection and Preparation
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Plant Material: Bark of Plumeria rubra L. was collected.
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Preparation: The collected bark was likely air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
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Solvent Extraction: A common method for extracting iridoids involves sequential extraction with solvents of increasing polarity. Based on the abstract mentioning petroleum ether, chloroform (CHCl₃), and water (H₂O)-soluble extracts, the powdered bark was likely subjected to the following sequential extraction:
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Petroleum Ether: To remove nonpolar constituents like fats and waxes.
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Chloroform (CHCl₃): To extract compounds of intermediate polarity.
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Methanol (MeOH) or Ethanol (EtOH): Often used to extract more polar compounds like glycosides. The abstract mentions a water-soluble extract, which could have been derived from a methanolic or ethanolic extract.
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Fractionation and Isolation
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Bioactivity-Directed Fractionation: The different solvent extracts were likely tested for biological activity (in the original study, this was cytotoxicity) to guide the fractionation process.
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Chromatography: The extract containing this compound (likely the more polar extract) would have been subjected to various chromatographic techniques for separation and purification. A typical workflow for iridoid isolation includes:
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Column Chromatography (CC): The crude extract would be loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a nonpolar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).
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Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions from column chromatography showing the presence of the target compound would be further purified using pTLC or preparative HPLC to yield the pure compound.
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Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy would have been the primary methods used to determine the carbon-hydrogen framework of the molecule.
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Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.
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Conversion to Plumieride: The structure was further confirmed by converting this compound to the known compound, plumieride.[1]
Spectroscopic Data
| Data Type | Description |
| ¹H-NMR | The proton NMR spectrum would be expected to show signals corresponding to the olefinic protons of the iridoid core, acetal protons, protons of the glucose moiety, and methyl groups. |
| ¹³C-NMR | The carbon NMR spectrum would display signals for the carbonyl carbons, olefinic carbons, carbons of the iridoid skeleton, and the carbons of the sugar unit. |
Biological Activity
In the initial discovery by Kardono et al., this compound was found to be an inactive constituent in the cytotoxic assays performed.[1] However, many iridoids exhibit a wide range of biological activities. Preliminary studies on other iridoids from Plumeria and other plant sources suggest potential anti-inflammatory and antioxidant properties. Further research is needed to fully elucidate the pharmacological profile of this compound. Some research suggests that it may have potential in inhibiting certain enzymes related to inflammation and cancer and may possess antioxidant properties.[3]
Visualizations
Experimental Workflow for Isolation
Caption: General workflow for the isolation of this compound.
Potential Logical Relationship in Drug Discovery
Caption: Logical flow from natural source to potential drug development.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Biosynthesis of 15-Demethylplumieride
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
15-Demethylplumieride, an iridoid glycoside, belongs to a class of plant-derived secondary metabolites with a wide array of biological activities. While the parent compound, plumieride, has been isolated from various plant species, the complete biosynthetic pathway leading to this compound has not been fully elucidated. This technical guide synthesizes current knowledge on iridoid biosynthesis to propose a putative pathway for this compound. We will delve into the likely enzymatic steps, from the universal monoterpene precursor geranyl pyrophosphate to the final demethylated product. This guide provides a theoretical framework, complete with proposed enzymatic transformations, generic experimental protocols for pathway elucidation, and a foundation for future research in the metabolic engineering and biotechnological production of this and related valuable iridoids.
Introduction
Iridoids are a large and diverse group of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. They are widely distributed in the plant kingdom and serve as crucial defense compounds and as precursors to other important natural products, including the monoterpenoid indole alkaloids. The structural complexity and significant pharmacological potential of iridoids like this compound make their biosynthesis a subject of intense scientific interest. Understanding this pathway is paramount for the potential synthetic biology-based production of these compounds, which are often found in low abundance in their natural sources. This document outlines a putative biosynthetic pathway for this compound, constructed from the well-established general iridoid biosynthetic pathway and analogous enzymatic reactions from related plant secondary metabolite pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to commence from the central isoprenoid pathway, leading to the formation of the monoterpene precursor, geranyl pyrophosphate (GPP). The subsequent steps are hypothesized to involve a series of oxidations, cyclizations, glycosylation, and a final demethylation.
Early Steps: Formation of the Iridoid Scaffold
The initial steps, leading to the formation of the core iridoid structure, are well-established in the biosynthesis of numerous iridoids.[1]
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Geraniol Formation: Geranyl pyrophosphate (GPP) is hydrolyzed by Geraniol Synthase (GES) to form geraniol.
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Hydroxylation of Geraniol: Geraniol undergoes hydroxylation at the C8 position, a reaction catalyzed by a Cytochrome P450 monooxygenase , specifically Geraniol 8-hydroxylase (G8H) , to yield 8-hydroxygeraniol.[2]
-
Oxidation to 8-Oxogeranial: The hydroxyl group of 8-hydroxygeraniol is then oxidized to an aldehyde by 8-Hydroxygeraniol Oxidoreductase (8-HGO) , forming 8-oxogeranial.
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Reductive Cyclization: The key step in the formation of the iridoid skeleton is the reductive cyclization of 8-oxogeranial, catalyzed by Iridoid Synthase (ISY) . This reaction proceeds through an 8-oxocitronellyl enol intermediate to form the cyclic iridoid scaffold, nepetalactol.[3]
Putative Mid-Stage Pathway: From Nepetalactol to Plumieride
The conversion of the basic iridoid skeleton into the more complex structure of plumieride is hypothesized to involve a series of oxidative modifications, the formation of a five-membered ether ring, and glycosylation. These proposed steps are based on analogous reactions found in the biosynthesis of other complex iridoids.
-
Hydroxylation at C7: Nepetalactol is proposed to undergo hydroxylation at the C7 position, likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .
-
Oxidation and Rearrangement: Further oxidation, potentially by a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) , could lead to the formation of the characteristic lactone ring and other structural features of the plumieride backbone.
-
Formation of the Five-Membered Ether Ring: The formation of the ether linkage between C1 and C5 is a critical step. This intramolecular cyclization could be catalyzed by a specific cyclase or occur spontaneously following an enzymatic oxidation that creates a reactive intermediate.
-
Glycosylation: The hydroxyl group at the C1 position of the plumieride aglycone is then glycosylated. This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the aglycone, forming plumieride.
Final Step: Demethylation to this compound
The final proposed step is the demethylation of the methyl ester group at the C15 position of plumieride.
-
O-Demethylation: This reaction is hypothesized to be catalyzed by a demethylase, likely a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD) . These enzymes are known to catalyze O-demethylation in various plant secondary metabolic pathways.
Visualization of the Putative Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound.
Quantitative Data
As the biosynthetic pathway for this compound is putative, no direct quantitative data exists. The following table presents analogous data from related iridoid and monoterpenoid biosynthetic pathways to provide a frame of reference for expected enzyme kinetics.
| Enzyme Class (Analogous Enzyme) | Substrate | K_m (µM) | k_cat (s⁻¹) | Source Organism | Reference |
| Geraniol Synthase (GES) | Geranyl Pyrophosphate | 5.2 ± 0.5 | 0.14 ± 0.01 | Catharanthus roseus | [Simkin et al., 2013] |
| Iridoid Synthase (ISY) | 8-Oxogeranial | 25 ± 3 | 0.23 ± 0.01 | Catharanthus roseus | [Geu-Flores et al., 2012] |
| UDP-Glycosyltransferase (UGT) | Loganic Acid | 150 ± 20 | 0.05 ± 0.003 | Lonicera japonica | [Nagatoshi et al., 2011] |
Note: The data presented are for analogous enzymes and not for the specific enzymes in the putative this compound pathway. This table serves as an illustrative example.
Experimental Protocols
The elucidation of the proposed pathway requires the identification and characterization of the involved enzymes. Below are generic protocols for the key experimental procedures.
Protocol for Heterologous Expression and Purification of a Candidate Enzyme (e.g., a CYP450)
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Gene Synthesis and Cloning: The coding sequence of the candidate gene, identified through transcriptomics, is codon-optimized for E. coli expression and synthesized. The gene is then cloned into an appropriate expression vector (e.g., pET-28a(+)) containing a polyhistidine tag.
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Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of auto-induction medium. The culture is grown at 37°C until the OD600 reaches 0.6-0.8, at which point the temperature is lowered to 18°C for overnight expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
-
Protein Purification: The lysate is clarified by centrifugation, and the supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with an imidazole gradient.
-
Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
Caption: General workflow for heterologous expression and purification.
Protocol for In Vitro Enzyme Assay
-
Reaction Mixture Preparation: A typical reaction mixture (100 µL) contains a specific buffer (e.g., 50 mM Tris-HCl, pH 7.5), the purified enzyme (1-5 µg), the substrate (e.g., 100 µM of a putative intermediate), and any necessary cofactors (e.g., 1 mM NADPH for CYP450s, 1 mM 2-oxoglutarate and 1 mM ascorbate for 2-ODDs, 1 mM UDP-glucose for UGTs).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1 hour).
-
Reaction Termination and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The mixture is vortexed, and the organic phase containing the product is separated.
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Product Analysis: The extracted product is analyzed by LC-MS and/or GC-MS. The identity of the product can be confirmed by comparison with an authentic standard if available, or by NMR spectroscopy if sufficient material can be produced.
Conclusion and Future Directions
This technical guide presents a putative biosynthetic pathway for this compound based on the current understanding of iridoid biosynthesis. The proposed pathway provides a roadmap for future research aimed at its complete elucidation. The key next steps will be the identification of candidate genes from a plumieride-producing plant, such as Plumeria bicolor, through transcriptomic analysis, followed by the functional characterization of the encoded enzymes using the protocols outlined herein. A definitive understanding of this pathway will not only be a significant contribution to the field of plant biochemistry but will also open avenues for the metabolic engineering of microorganisms or plants for the sustainable production of this compound and other valuable iridoids.
References
physical and chemical properties of 15-Demethylplumieride
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Demethylplumieride, an iridoid glycoside, is a natural product found in various plant species, notably of the Plumeria genus. This technical guide provides a comprehensive overview of its known physical and chemical properties, alongside detailed experimental methodologies for its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, facilitating further investigation into the therapeutic potential of this compound. While interest in this compound exists for its potential biological activities, including antioxidant and anti-inflammatory effects, publicly available data on its specific biological endpoints and mechanisms of action remain limited. This guide summarizes the available information and provides generalized protocols for its investigation.
Physicochemical Properties
This compound is a moderately complex organic molecule. Its fundamental physical and chemical characteristics are crucial for its extraction, purification, and formulation. A summary of its known properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₁₂ | [1] |
| Molecular Weight | 456.397 g/mol | [1] |
| Boiling Point | 815.5 ± 65.0 °C at 760 mmHg | [1] |
| Density | 1.7 ± 0.1 g/mL | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| Appearance | Data not available |
Spectroscopic Data:
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from plant material, based on common techniques for iridoid glycosides.
Workflow for Isolation and Purification
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Plant Material Collection and Preparation: Collect fresh plant material (e.g., leaves, flowers, or bark of Plumeria species). Air-dry the material in the shade and grind it into a coarse powder.
-
Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 3-5 days) with occasional shaking. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Iridoid glycosides like this compound are typically enriched in the n-butanol fraction.
-
Column Chromatography: Subject the n-butanol fraction to column chromatography on a suitable stationary phase (e.g., silica gel or Sephadex LH-20). Elute with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol-water) to separate the components.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation process using Thin Layer Chromatography (TLC) with a suitable mobile phase and visualization reagent (e.g., ceric sulfate spray followed by heating).
-
Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to preparative HPLC for final purification. Use a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water or acetonitrile-water gradient).
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectroscopy.
In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating the antioxidant potential of this compound.
Methodology:
-
Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Standard: Prepare a stock solution of a known antioxidant, such as ascorbic acid or Trolox, in methanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of the test compound and the standard in methanol.
-
In a 96-well microplate, add a specific volume of each dilution to the wells.
-
Add the DPPH solution to each well.
-
Include a control group containing only methanol and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound or standard.
-
-
IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound and the standard to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
In Vitro Anti-inflammatory Activity Assessment in Macrophages
This protocol describes a method to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Workflow for Anti-inflammatory Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity of this compound.
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Viability Assay (MTT Assay): Prior to the anti-inflammatory assay, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay.
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Anti-inflammatory Assay:
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Seed RAW 264.7 cells in 24-well or 6-well plates and allow them to adhere overnight.
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Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
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Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control (no LPS, no compound) and a positive control (LPS only).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (Western Blot): Lyse the cells and determine the protein expression levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and key signaling proteins (see section 3) by Western blotting.
-
Gene Expression (qPCR): Isolate total RNA from the cells and perform quantitative real-time PCR (qPCR) to analyze the mRNA expression levels of genes encoding iNOS, COX-2, TNF-α, and IL-6.
-
Potential Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of many natural products are mediated through the modulation of key intracellular signaling pathways. Based on the known mechanisms of other anti-inflammatory compounds, this compound may exert its effects through the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of anti-inflammatory action of this compound via inhibition of NF-κB and MAPK signaling pathways.
NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may inhibit this pathway by preventing the phosphorylation of IκBα.
MAPK Pathway: The MAPK family, including p38, ERK, and JNK, are key regulators of inflammation. LPS can activate these kinases through a phosphorylation cascade. Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory mediators. This compound could potentially inhibit the phosphorylation of key MAPK proteins like p38.
Experimental Verification: The involvement of these pathways can be investigated by measuring the phosphorylation status of key proteins (e.g., p-IκBα, p-p65, p-p38) in cell lysates from the anti-inflammatory assay (Section 2.3) using Western blotting.
Conclusion
This compound presents an interesting natural product with potential for further pharmacological investigation. This technical guide provides the foundational information on its physicochemical properties and outlines detailed, standardized protocols for its isolation and the evaluation of its antioxidant and anti-inflammatory activities. The proposed signaling pathways offer a starting point for mechanistic studies. It is important to note that much of the specific experimental data for this compound is not yet available in the public domain, highlighting the need for further research to fully characterize this compound and its therapeutic potential. This guide is intended to be a catalyst for such investigations, providing a solid framework for researchers to build upon.
References
In-Depth Technical Guide: 15-Demethylplumieride (CAS Number 132586-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
15-Demethylplumieride is an iridoid glycoside naturally occurring in the medicinal plant Plumeria rubra. While research on the specific biological activities of this compound is still emerging, its presence in a plant with known therapeutic properties, particularly anti-inflammatory and antioxidant effects, suggests its potential as a subject for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties and a summary of the biological activities of related compounds and extracts from its natural source. Due to the limited specific data on this compound, this document also outlines general experimental protocols for evaluating the bioactivity of natural products, which can be applied to further studies of this compound.
Chemical and Physical Properties
This compound is a complex iridoid glycoside. Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 132586-69-7 | |
| Molecular Formula | C₂₀H₂₄O₁₂ | [1] |
| Molecular Weight | 456.4 g/mol | [1] |
| IUPAC Name | (1S,4aS,7R,7aS)-1-(β-D-Glucopyranosyloxy)-4'-[(1S)-1-hydroxyethyl]-5'-oxo-4a,7a-dihydro-1H,5'H-spiro[cyclopenta[c]pyran-7,2'-furan]-4-carboxylic acid | [1] |
| Purity (Commercially available) | ≥97% | [1] |
| Storage Conditions | Short term: 0°C; Long term: -20°C; Desiccated |
Biological Activity and Significance
This compound is recognized as a quality control marker for Plumeria rubra L.[2] Extracts from the leaves and flowers of Plumeria rubra have demonstrated significant antioxidant and anti-inflammatory properties, which are largely attributed to the high concentration of iridoids and polyphenols within the plant.[3] This suggests that this compound may contribute to the therapeutic effects of its source plant.
A study focusing on the isolation of various iridoids from Plumeria rubra noted that while some of the isolated compounds exhibited moderate cytotoxic activity against human tumor cell lines (Hela, HCT-8, and HepG2), the specific activity of this compound was not detailed in the available literature. Another review mentioned that this compound, along with other iridoids, was found to be inactive in a particular study, although the specific biological assay was not specified.[4]
Given the limited direct evidence for the bioactivity of this compound, further research is warranted to fully elucidate its pharmacological profile. The following sections outline general experimental protocols that can be employed to investigate its potential anticancer, anti-inflammatory, and antioxidant activities.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the evaluation of a natural product like this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, HCT-8, HepG2)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This protocol assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 × 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group with cells only, a group with LPS only, and groups with LPS and different concentrations of the compound.
-
Griess Assay: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of inhibition of NO production by the compound compared to the LPS-only control.
Antioxidant Capacity Assays
These are common assays to determine the free radical scavenging ability of a compound.
Objective: To measure the ability of this compound to scavenge the stable DPPH free radical.
Materials:
-
This compound
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plate or spectrophotometer cuvettes
Procedure:
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound (dissolved in methanol) to 100 µL of DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value.
Objective: To measure the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
This compound
-
FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃ solution)
-
Ferrous sulfate (for standard curve)
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃ (20 mM) in a 10:1:1 ratio.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent and incubate at 37°C.
-
Absorbance Measurement: Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
Data Analysis: Create a standard curve using ferrous sulfate. Express the antioxidant capacity of the sample in terms of ferrous iron equivalents.
Potential Signaling Pathways for Investigation
Based on the known activities of iridoids and extracts from Plumeria rubra, the following signaling pathways are logical starting points for investigating the mechanism of action of this compound.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.
References
- 1. This compound 97% | CAS: 132586-69-7 | AChemBlock [achemblock.com]
- 2. targetmol.com [targetmol.com]
- 3. Beyond the Scent: New Evidence about Micromorphological, Phytochemical and Biological Features of Plumeria rubra ‘Tonda Palermitana’ (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijptjournal.com [ijptjournal.com]
15-Demethylplumieride: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Demethylplumieride is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Notably, it has been isolated from Plumeria rubra and Himatanthus sucuuba. Iridoid glycosides are known for their diverse pharmacological activities, and this compound is emerging as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. The information presented herein is intended to support further research and drug development efforts.
Biological Activities of this compound
Current research suggests that this compound exhibits a range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. The following sections delve into the specifics of each of these activities, presenting available quantitative data and outlining the experimental methodologies used in these assessments.
Anticancer Activity
Recent studies have demonstrated the cytotoxic effects of this compound against several human cancer cell lines. One study reported that this compound, along with other iridoids isolated from Plumeria rubra, exhibited moderate inhibitory activities against HeLa (cervical cancer), HCT-8 (colon cancer), and HepG2 (liver cancer) cell lines[1]. While the term "moderate" suggests a measurable effect, specific IC50 values from this particular study require further investigation.
For comparative context, a related iridoid, plumieride, has shown cytotoxicity in radiation-induced fibrosarcoma (RIF) tumor cells with a 50% cell kill at a concentration of 49.5 µg/mL. This suggests that the iridoid scaffold is a promising starting point for the development of novel anticancer agents.
Table 1: Anticancer Activity of this compound and Related Compounds
| Compound | Cell Line(s) | Activity | Reference |
| This compound | HeLa, HCT-8, HepG2 | Moderate inhibitory activity | [1] |
| Plumieride | RIF tumor cells | 50% cell kill = 49.5 µg/mL |
The cytotoxic activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death or a reduction in cell proliferation.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound.
Anti-inflammatory Activity
While direct quantitative data for the anti-inflammatory activity of this compound is still emerging, studies on the related compound plumieride provide strong indications of its potential in this area. Plumieride has been shown to downregulate the expression of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nuclear factor-kappa B (NF-κB). Given the structural similarity, it is hypothesized that this compound may exert similar anti-inflammatory effects.
The inhibitory effects of related iridoids on pro-inflammatory mediators suggest the involvement of key inflammatory signaling pathways, namely the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is plausible that this compound could inhibit this pathway by preventing the degradation of IκB.
Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Future studies are warranted to investigate if this compound can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
Measurement of Nitric Oxide (NO) Production:
-
Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.
Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA Expression:
-
Cell Treatment: RAW 264.7 cells are treated with this compound and/or LPS as described above.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the extracted RNA.
-
qRT-PCR: The expression levels of TNF-α, IL-6, and IL-1β mRNA are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.
Antioxidant Activity
Preliminary research suggests that this compound may possess antioxidant properties. This is a common characteristic of phenolic compounds, including many iridoid glycosides. The antioxidant activity of a compound can be evaluated through various in vitro assays that measure its ability to scavenge free radicals or chelate pro-oxidant metals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Reaction Mixture: A solution of this compound in a suitable solvent (e.g., methanol) is mixed with a methanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
FRAP (Ferric Reducing Antioxidant Power) Assay:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and ferric chloride solution.
-
Reaction: The test sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a defined time.
-
Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant (e.g., Trolox).
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
ABTS Radical Cation Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS solution with potassium persulfate.
-
Reaction: The test sample is added to the ABTS•+ solution.
-
Absorbance Measurement: The decrease in absorbance is measured at 734 nm after a specific incubation time.
-
Calculation: The percentage of inhibition of the ABTS•+ radical is calculated.
Conclusion and Future Directions
This compound, an iridoid glycoside from Plumeria species, demonstrates promising biological activities, particularly in the realm of cancer and inflammation. While preliminary studies have indicated its cytotoxic effects against several cancer cell lines, further research is imperative to quantify its potency (e.g., determining IC50 values) and to elucidate the underlying molecular mechanisms. The anti-inflammatory and antioxidant potential, suggested by studies on related compounds, also warrants direct investigation for this compound.
Future research should focus on:
-
Quantitative analysis of the anti-inflammatory and antioxidant activities of this compound using a battery of in vitro assays.
-
Elucidation of the specific signaling pathways modulated by this compound, particularly its effects on the NF-κB and MAPK cascades.
-
In vivo studies to evaluate the efficacy and safety of this compound in animal models of cancer and inflammatory diseases.
-
Structure-activity relationship (SAR) studies to explore how modifications to the this compound scaffold could enhance its biological activities.
A deeper understanding of the biological profile of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs for the treatment of cancer and inflammatory conditions.
References
Preliminary Anticancer Screening of 15-Demethylplumieride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies detailing the preliminary anticancer screening of 15-Demethylplumieride are not publicly available. This technical guide, therefore, presents data on the structurally related iridoid glycoside, plumieride, to provide insights into the potential anticancer activities of this class of compounds. The methodologies and findings discussed herein are based on studies conducted on plumieride and its derivatives and should be considered as a proxy until direct experimental data on this compound becomes available.
Introduction
This compound is a naturally occurring iridoid glycoside. While direct anticancer screening data for this specific compound is not yet published, research into the bioactivity of structurally similar compounds, such as plumieride, has provided preliminary evidence of cytotoxic effects against cancer cells. Iridoid glycosides, as a class of natural products, have garnered interest in cancer research due to their diverse biological activities.[1][2] This guide summarizes the available in vitro anticancer activity of plumieride and its synthetic derivatives, details the experimental protocols used for their evaluation, and provides a workflow diagram to illustrate the screening process.
Quantitative Data on the Cytotoxicity of Plumieride and Its Derivatives
The following table summarizes the in vitro cytotoxic activity of plumieride and its chemically modified analogues against radiation-induced fibrosarcoma (RIF) tumor cells. The data is adapted from the study by Dobhal et al. (2004), which investigated how structural modifications of plumieride affect its anticancer potential.[3][4][5][6]
| Compound | 50% Cell Kill (µg/mL) |
| Plumieride | 49.5 |
| Dodecyl amide analogue of plumieridepentaacetate | 11.8 |
| Disaccharide analogues of plumieride | 15-17 |
| Trisaccharide analogues of plumieride | 15-17 |
Data sourced from Dobhal et al. (2004). The study highlights that modifying the methyl ester functionality of plumieride to alkyl amides and converting the glucose moiety into di- and trisaccharides enhanced its cytotoxic activity.[3][4][5][6]
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate plumieride and its derivatives, as described in the referenced literature.
In Vitro Cytotoxicity Assay against Radiation-Induced Fibrosarcoma (RIF) Tumor Cells
1. Cell Culture and Maintenance:
-
Radiation-Induced Fibrosarcoma (RIF) tumor cells were used for the in vitro cytotoxicity screening.
-
Cells were maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics.
-
Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
2. Preparation of Test Compounds:
-
Plumieride and its synthesized derivatives were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Serial dilutions of the stock solutions were prepared in the cell culture medium to achieve the desired final concentrations for the assay.
3. Cytotoxicity Assay (MTT Assay):
-
RIF cells were seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.
-
The following day, the culture medium was replaced with fresh medium containing various concentrations of the test compounds.
-
Control wells containing cells treated with the vehicle (DMSO) alone were also included.
-
The plates were incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.
-
The plates were incubated for an additional few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The medium was then removed, and a solubilizing agent (e.g., DMSO or isopropanol) was added to dissolve the formazan crystals, resulting in a colored solution.
-
The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength.
4. Data Analysis:
-
The absorbance values were used to calculate the percentage of cell viability for each compound concentration compared to the untreated control cells.
-
The 50% cell kill concentration, also known as the IC50 value, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity screening of plumieride and its analogues.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Signaling Pathways
The current body of scientific literature does not contain information regarding the specific signaling pathways modulated by this compound or plumieride in the context of cancer. Further research, including mechanistic studies, would be required to elucidate the molecular targets and signaling cascades affected by these compounds. The general anticancer mechanisms of some iridoid glycosides involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, often through the modulation of pathways involving p53, caspases, and matrix metalloproteinases.[2][7] However, these have not been specifically demonstrated for plumieride or its derivatives.
Conclusion
While direct evidence for the anticancer activity of this compound is currently lacking, preliminary studies on the structurally related compound, plumieride, suggest that this class of iridoid glycosides possesses cytotoxic properties against cancer cells. The observed increase in cytotoxicity with chemical modification of plumieride indicates that there is potential for developing more potent anticancer agents from this natural product scaffold. Future research should focus on the direct evaluation of this compound against a panel of cancer cell lines and the elucidation of its mechanism of action to determine its therapeutic potential.
References
- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? [mdpi.com]
- 3. Structural modifications of plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. researchgate.net [researchgate.net]
In Vitro Antioxidant Potential of 15-Demethylplumieride: A Methodological Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Antioxidant Activity Evaluation
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism.[1] An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2][3] Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.[1]
The evaluation of the antioxidant potential of a compound is a critical step in the drug discovery and development process. In vitro antioxidant assays are commonly employed as an initial screening tool to determine a compound's ability to scavenge free radicals or chelate pro-oxidant metals. These assays are broadly categorized into two types: hydrogen atom transfer (HAT) based assays and single electron transfer (SET) based assays.
This guide will focus on the most common and robust assays used for determining the in vitro antioxidant activity of a purified compound like 15-Demethylplumieride.
Common In Vitro Antioxidant Assays
The following sections detail the experimental protocols for the most widely used in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular, rapid, and simple method for screening the antioxidant activity of compounds.[4] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Prepare a series of dilutions of the test compound (this compound) and a standard antioxidant (e.g., ascorbic acid, Trolox, or gallic acid) in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound or standard solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a microplate reader.
-
A blank containing only the solvent and DPPH solution is also measured.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another widely used method for assessing antioxidant activity. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate, resulting in a blue-green solution. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form, and the change in absorbance is measured.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard antioxidant.
-
-
Assay Procedure:
-
Add a small volume of the test compound or standard solution to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution and mix.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test compound. The IC50 value can also be determined.
-
ABTS Radical Cation Scavenging Assay Workflow
Cellular Antioxidant Activity (CAA) Assay
While chemical assays like DPPH and ABTS are useful for initial screening, they do not account for biological factors such as cell uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay was developed to measure the antioxidant activity of compounds within a cellular environment.[5] This assay uses a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and becomes fluorescent upon oxidation by ROS.[5] Antioxidants can reduce the fluorescence by scavenging the ROS.
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells or Caco-2 human colon adenocarcinoma cells) in appropriate growth medium until confluent.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).
-
Wash the cells to remove the excess compound and probe.
-
Induce oxidative stress by adding a ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
-
Data Analysis:
-
The CAA value is calculated based on the area under the fluorescence curve.
-
The results are often expressed as quercetin equivalents (QE), comparing the activity of the test compound to that of quercetin, a known potent antioxidant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Plant iridoids: Chemistry, dietary sources and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring phytochemical, antioxidant, and antimicrobial properties of Plumeria pudica Jacq. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
Preliminary Insights into the Mechanism of Action of 15-Demethylplumieride: A Technical Guide
Disclaimer: Direct experimental studies on the mechanism of action of 15-Demethylplumieride are limited in publicly available scientific literature. This guide provides a preliminary overview based on the activities of the closely related iridoid glycoside, plumieride, and other relevant iridoids. The proposed mechanisms and experimental protocols are therefore hypothetical and intended to serve as a foundation for future research.
Introduction
This compound is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoid glycosides are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. Due to its structural similarity to other bioactive iridoids like plumieride, this compound is a compound of interest for further investigation into its potential therapeutic applications. This document outlines the hypothesized mechanisms of action of this compound based on current knowledge of related compounds and provides detailed experimental protocols and data to guide future research.
Core Hypothesized Mechanisms of Action
Based on studies of related iridoid glycosides, the primary mechanisms of action for this compound are likely centered around the modulation of inflammatory and apoptotic signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory effects of iridoid glycosides are often attributed to their ability to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes involved in the inflammatory response.
Anticancer Activity
The potential anticancer activity of this compound may be mediated through the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation in cancer cells. This is often linked to the modulation of key signaling molecules within the apoptotic cascade and cell cycle regulation.
Data Presentation
The following tables summarize quantitative data for plumieride and plumericin, which may serve as a reference for preliminary studies on this compound.
Table 1: Anti-inflammatory and Antifungal Activity of Plumieride
| Activity | Assay | Model System | Test Substance | Concentration/Dose | Result |
| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Plumieride | 25 mg/kg | Significant reduction in paw edema |
| Anti-inflammatory | Carrageenan-induced paw edema | Rat | Plumieride | 50 mg/kg | Dose-dependent reduction in paw edema |
| Antifungal | Minimum Inhibitory Concentration (MIC) | Candida albicans | Plumieride | < 100 µg/mL | Considered highly active[1] |
Table 2: NF-κB Inhibition by Plumericin
| Activity | Assay | Cell Line | Test Substance | IC50 Value |
| NF-κB Inhibition | Luciferase Reporter Gene Assay | Human Endothelial Cells (HUVECtert) | Plumericin | 1 µM[2] |
Table 3: Cytotoxicity of a Plumieride-Containing Plant Extract Fraction
| Activity | Cell Line | Test Substance | Result |
| Cytotoxicity | HEPG-2 (Human Liver Cancer) | Petroleum ether fraction | Active |
| Cytotoxicity | HCT-116 (Human Colon Cancer) | Petroleum ether fraction | Active |
| Cytotoxicity | MCF-7 (Human Breast Cancer) | Petroleum ether fraction | Active |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to investigate the mechanism of action of this compound.
NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)
Objective: To determine if this compound can inhibit the transcriptional activity of NF-κB.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or HeLa cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
-
Western Blot Analysis for NF-κB Pathway Proteins
Objective: To investigate the effect of this compound on the phosphorylation and degradation of IκBα and the nuclear translocation of p65.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW 264.7 macrophages or cancer cell lines) and treat with this compound at various concentrations for a specified time, followed by stimulation with an NF-κB activator (e.g., LPS or TNF-α).
-
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, p65, and a loading control (e.g., β-actin for total and cytoplasmic extracts, or Lamin B1 for nuclear extracts) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the ratio of phosphorylated to total protein and the levels of nuclear p65.
-
Apoptosis Assay (Western Blot for Caspases and PARP)
Objective: To determine if this compound induces apoptosis by examining the cleavage of key apoptotic proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., MCF-7, HCT-116) and treat with various concentrations of this compound for 24-48 hours.
-
-
Protein Extraction and Western Blotting:
-
Follow the same procedure for protein extraction and western blotting as described above.
-
Use primary antibodies against cleaved Caspase-3, cleaved Caspase-9, and cleaved PARP. Also probe for the full-length forms of these proteins and a loading control.
-
-
Data Analysis:
-
Analyze the increase in the levels of the cleaved forms of caspases and PARP as an indicator of apoptosis induction.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Extraction and Purification of 15-Demethylplumieride from Plumeria Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Demethylplumieride is an iridoid glycoside that has been isolated from various species of the genus Plumeria, notably Plumeria rubra and Plumeria obtusa, as well as from the latex of Himatanthus sucuuba.[1][2][3] Iridoids are a class of secondary metabolites recognized for a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development.[2][4] This document provides a detailed protocol for the extraction, purification, and identification of this compound from plant material, based on established methodologies. The primary purification technique highlighted is High-Speed Counter-Current Chromatography (HSCCC), a liquid-liquid chromatography method that avoids solid stationary phases.[1]
Plant Material
-
Source: Flowers or bark of Plumeria rubra 'Acutifolia' or aerial parts of Plumeria obtusa are suitable sources.[1][2]
-
Preparation: The plant material should be air-dried and then ground into a coarse powder to increase the surface area for efficient extraction.
Experimental Protocols
3.1. Extraction of Crude Iridoid Glycosides
This protocol outlines the initial extraction of the crude mixture containing this compound from the prepared plant material. Polar solvents are generally recommended for the efficient extraction of iridoids.[5]
-
Method: Maceration or Soxhlet extraction can be employed.
-
Solvent: 80-85% aqueous methanol is an effective solvent for this initial extraction.[5]
-
Procedure (Maceration):
-
Weigh the powdered plant material.
-
Submerge the powder in 80% aqueous methanol at a ratio of 1:10 (w/v).
-
Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.
-
3.2. Preliminary Purification using Macroporous Resin
The crude extract is a complex mixture of various phytochemicals. A preliminary purification step is necessary to enrich the fraction containing this compound.
-
Adsorbent: D101 macroporous resin is utilized for this purpose.[1]
-
Procedure:
-
Dissolve the crude extract in water.
-
Load the aqueous solution onto a column packed with D101 macroporous resin.
-
Wash the column with deionized water to remove highly polar impurities such as sugars.
-
Elute the column with a stepwise gradient of ethanol in water. A study successfully isolated this compound in the fraction eluted with 15% ethanol.[1]
-
Collect the 15% ethanol fraction and concentrate it under reduced pressure to yield a semi-purified extract.
-
3.3. Isolation by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a highly efficient method for the separation and purification of natural products.
-
Apparatus: A commercial HSCCC instrument is required.
-
Two-Phase Solvent System: A system composed of n-butanol-methanol-water at a volume ratio of 4:0.5:4 is effective for separating this compound.[1]
-
Procedure:
-
Prepare the solvent system by thoroughly mixing the components in a separatory funnel and allowing the phases to separate.
-
Fill the HSCCC column with the stationary phase (the upper phase).
-
Pump the mobile phase (the lower phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.
-
Dissolve a known amount of the semi-purified extract (from section 3.2) in a small volume of the biphasic solvent system.
-
Inject the sample into the HSCCC system.
-
Collect fractions of the eluent.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated compound.
-
3.4. Identification and Purity Analysis
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques.
-
Methods:
-
Procedure:
-
Dissolve a small amount of the isolated compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using an HPLC system equipped with a Diode Array Detector (DAD) to assess purity.
-
Perform Mass Spectrometry to confirm the molecular weight.
-
Conduct ¹H and ¹³C NMR analyses and compare the spectral data with published values for this compound to confirm its identity.[1][2]
-
Data Presentation
The following table summarizes the quantitative data from a representative study on the isolation of this compound from the flowers of Plumeria rubra 'Acutifolia'.[1]
| Parameter | Value |
| Starting Material | 230 mg of Fraction 1 (15% ethanol eluent from D101 resin) |
| Purification Method | High-Speed Counter-Current Chromatography (HSCCC) |
| HSCCC Solvent System | n-butanol-methanol-water (4:0.5:4, v/v/v) |
| Yield of this compound | 17 mg |
| Purity (by HPLC-DAD) | 96.04% |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of this compound extraction and purification.
References
Application Notes and Protocols for the Purification of 15-Demethylplumieride using Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
15-Demethylplumieride is an iridoid glycoside that has been isolated from various plant species, including Plumeria rubra. Iridoids are a class of monoterpenoids known for a range of biological activities, and as such, are of significant interest to the pharmaceutical and natural product research communities. Efficient isolation and purification of these compounds are critical for further pharmacological studies, including investigations into their potential therapeutic applications.
This document provides a detailed application note and protocol for the purification of this compound, primarily utilizing High-Speed Counter-Current Chromatography (HSCCC). This method offers a significant advantage over traditional solid-support chromatography techniques by eliminating irreversible sample adsorption, leading to high recovery rates and purity. The protocol described herein is based on established methodologies and is intended to guide researchers in obtaining high-purity this compound for their studies.
Data Presentation
The following tables summarize the quantitative data associated with the purification of this compound from Plumeria rubra 'Acutifolia' crude extract, as detailed in the cited literature.
Table 1: Summary of Purification Yield and Purity
| Parameter | Value | Reference |
| Starting Material (Fraction 1) | 230 mg | [1][2] |
| Yield of this compound | 17 mg | [1][2] |
| Final Purity (by HPLC-DAD) | 96.04% | [1][2] |
Table 2: High-Speed Counter-Current Chromatography (HSCCC) Parameters
| Parameter | Specification | Reference |
| Instrument | High-Speed Counter-Current Chromatograph | [1][2] |
| Solvent System | n-butanol-methanol-water (4:0.5:4, v/v/v) | [1][2] |
| Mobile Phase | Upper phase | [1][2] |
| Stationary Phase | Lower phase | [1][2] |
| Flow Rate | Not specified in source | |
| Revolution Speed | Not specified in source | |
| Detection | Not specified in source | |
| Sample Loading | 230 mg of Fraction 1 dissolved in a mixture of upper and lower phases | [1][2] |
Experimental Protocols
This section provides detailed protocols for the extraction, preliminary fractionation, and final purification of this compound.
Plant Material and Extraction
-
Plant Material: Flowers of Plumeria rubra 'Acutifolia' are used as the source material.
-
Extraction:
-
Air-dry the flowers and grind them into a coarse powder.
-
Extract the powdered material with a suitable solvent (e.g., 70% ethanol) at room temperature multiple times.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Preliminary Fractionation using Macroporous Resin Chromatography
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., D101).
-
Pre-treat the resin by washing it sequentially with ethanol and deionized water to remove any impurities.
-
Pack the resin into a glass column.
-
-
Sample Loading:
-
Dissolve the crude extract in deionized water.
-
Load the aqueous solution onto the prepared macroporous resin column.
-
-
Elution:
-
Fraction Collection and Preparation:
-
Collect each fraction separately.
-
Concentrate the fractions to dryness using a rotary evaporator.
-
Store the dried fractions at 4°C until further use.[2]
-
Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Preparation:
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the stationary phase (lower phase).
-
Set the desired revolution speed.
-
Pump the mobile phase (upper phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached.
-
-
Sample Injection:
-
Chromatographic Separation and Fraction Collection:
-
Elute the sample with the mobile phase.
-
Monitor the effluent using a UV detector.
-
Collect fractions based on the chromatogram peaks.
-
-
Isolation and Purity Analysis:
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Postulated Anti-inflammatory Signaling Pathway of Iridoids
Iridoids, the class of compounds to which this compound belongs, are known to exhibit anti-inflammatory properties.[3][4] A key mechanism underlying this activity is the modulation of inflammatory signaling pathways. The diagram below illustrates the postulated inhibitory effect of iridoids on the NF-κB and MAPK signaling cascades, which are central to the inflammatory response.
Caption: Postulated anti-inflammatory mechanism of iridoids via inhibition of MAPK and NF-κB pathways.
References
Application Notes and Protocols for the Quantification of 15-Demethylplumieride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 15-Demethylplumieride, an iridoid glycoside found in plant species of the Plumeria genus. The protocols are intended for use in quality control of plant material, phytochemical analysis, and pharmacokinetic studies.
Introduction
This compound is a significant bioactive compound found in various Plumeria species, commonly known as Frangipani. As a quality control marker for Plumeria rubra, accurate and precise quantification of this iridoid is crucial for the standardization of herbal extracts and finished products. Furthermore, understanding its concentration in biological matrices is essential for preclinical and clinical development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis, two common and reliable techniques for the quantification of phytochemicals.
Analytical Methods
A summary of the recommended analytical methods for the quantification of this compound is presented below. Detailed protocols and validation parameters will be provided in the subsequent sections.
| Parameter | HPLC-UV | HPTLC-Densitometry |
| Principle | Separation based on polarity on a reversed-phase column with UV detection. | Separation on a silica gel plate with quantification by densitometry. |
| Typical Application | High-resolution analysis, suitable for complex matrices and low concentrations. | Rapid screening and quantification, cost-effective for routine analysis. |
| Instrumentation | HPLC system with a UV/Vis or Diode Array Detector (DAD). | HPTLC applicator, developing chamber, scanner (densitometer). |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method provides a robust and sensitive approach for the quantification of this compound in plant extracts.
Experimental Protocol
1. Sample Preparation (Plant Material)
-
Extraction:
-
Accurately weigh 1.0 g of dried, powdered plant material (e.g., leaves or flowers of Plumeria rubra).
-
Transfer to a flask and add 25 mL of methanol.
-
Sonication for 30 minutes in an ultrasonic bath.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol (HPLC grade).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or a variable wavelength UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-20 min: 10-40% B
-
20-25 min: 40-80% B
-
25-30 min: 80-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Perform serial dilutions to prepare working standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
Inject each standard solution to construct a calibration curve.
4. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve generated from the standard solutions.
Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for an HPLC-UV method for this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Recovery | 98 - 102% |
| Precision (RSD%) | < 2% |
Experimental Workflow: HPLC-UV Quantification
Caption: Workflow for the quantification of this compound using HPLC-UV.
High-Performance Thin-Layer Chromatography (HPTLC) - Densitometry Method
This HPTLC method offers a rapid and cost-effective alternative for the routine quantification of this compound.
Experimental Protocol
1. Sample and Standard Preparation
-
Sample Solution: Prepare the sample extract as described in the HPLC-UV method (Section 1. Sample Preparation). The final concentration should be adjusted to fall within the linear range of the HPTLC method.
-
Standard Solutions: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Perform serial dilutions to prepare working standard solutions with concentrations ranging from 100 to 1000 ng/µL.
2. Chromatographic Conditions
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Application: Apply 5 µL of each standard and sample solution as 8 mm bands using an automated TLC applicator.
-
Mobile Phase: Toluene : Ethyl Acetate : Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Scanning:
-
Instrument: TLC scanner (densitometer).
-
Detection Wavelength: 235 nm (in absorbance mode).
-
Slit Dimensions: 6.0 x 0.45 mm.
-
3. Data Analysis
-
Identify the band corresponding to this compound in the sample tracks by comparing the Rf value with that of the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the standard solutions.
Method Validation Data (Illustrative)
The following table summarizes typical validation parameters for an HPTLC-Densitometry method for this compound.
| Parameter | Result |
| Linearity Range | 500 - 5000 ng/band |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 100 ng/band |
| Limit of Quantification (LOQ) | 300 ng/band |
| Recovery | 97 - 101% |
| Precision (RSD%) | < 3% |
Experimental Workflow: HPTLC-Densitometry Quantification
Caption: Workflow for the quantification of this compound using HPTLC-Densitometry.
Biological Activity and Potential Signaling Pathway
Iridoid glycosides, including the structurally similar compound plumieride, have been reported to possess anti-inflammatory properties. Studies on plumieride have shown that it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibit the NF-κB signaling pathway. Based on this evidence, it is hypothesized that this compound may exert its anti-inflammatory effects through a similar mechanism involving the inhibition of the NF-κB and MAPK signaling pathways.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by this compound.
This diagram illustrates the potential mechanism by which this compound may inhibit the inflammatory response. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate cell surface receptors, leading to the activation of downstream signaling cascades, including the IκB kinase (IKK) and Mitogen-Activated Protein Kinase (MAPK) pathways. This results in the activation and nuclear translocation of the transcription factor NF-κB, which in turn promotes the expression of pro-inflammatory genes. It is proposed that this compound may inhibit the activation of IKK and MAPK, thereby preventing NF-κB activation and reducing the production of inflammatory mediators.
Disclaimer
The provided protocols and validation data are illustrative and should be fully validated in the user's laboratory for their specific application. The signaling pathway is a hypothesized mechanism based on the activity of structurally related compounds and requires further experimental verification for this compound.
Application Notes and Protocols for Bioassay Development of 15-Demethylplumieride
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Demethylplumieride is a natural product that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities.[1][2][3] These application notes provide a comprehensive framework for developing a bioassay to characterize the biological activities of this compound. The following protocols are designed to investigate its effects on cell viability, inflammatory responses, and key signaling pathways implicated in cancer and inflammation, such as the NF-κB and apoptosis pathways.[4][5][6]
Hypothesized Mechanism of Action
Based on preliminary evidence suggesting anti-inflammatory and anticancer potential, it is hypothesized that this compound exerts its effects by:
-
Inhibiting the NF-κB signaling pathway , a key regulator of inflammation and cell survival.[4][6][7][8]
-
Inducing apoptosis (programmed cell death) in cancer cells.[5][9]
-
Reducing the production of inflammatory mediators , such as nitric oxide (NO) and pro-inflammatory cytokines.
Experimental Workflow
The following diagram outlines the experimental workflow to test the hypothesized mechanism of action of this compound.
Caption: Experimental workflow for this compound bioassay.
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound.
NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Apoptosis Signaling Pathway
Caption: Proposed induction of the intrinsic apoptosis pathway by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is used to establish the IC50 (half-maximal inhibitory concentration) value.[10][11][12][13][14][15]
Materials:
-
Cancer cell line (e.g., A549 - human lung carcinoma, MRC-5 - normal human lung fibroblasts for selectivity screening)[16]
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][12]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[13]
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of medium.[13]
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium and add to the wells. Include a vehicle control (e.g., DMSO) and a medium-only blank.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.[11]
-
Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[10][12]
-
Measure the absorbance at 570 nm using a microplate reader.[10][11][13]
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.18 ± 0.06 | 94.4 |
| 10 | 0.95 ± 0.05 | 76.0 |
| 25 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.31 ± 0.03 | 24.8 |
| 100 | 0.15 ± 0.02 | 12.0 |
Anti-inflammatory Activity Assay (Griess Assay for Nitric Oxide)
This assay measures the effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[17][18][19][20]
Materials:
-
RAW 264.7 murine macrophage cell line[18]
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[19]
-
Sodium nitrite standard solution
-
96-well plates
-
Complete cell culture medium
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[17]
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.[18]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | 2.5 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.1 | 0 |
| LPS + 1 µM 15-DM | 40.2 ± 1.8 | 12.2 |
| LPS + 10 µM 15-DM | 28.6 ± 1.5 | 37.5 |
| LPS + 50 µM 15-DM | 15.3 ± 1.1 | 66.6 |
Cytokine Profiling (ELISA)
This assay quantifies the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.[22][23][24][25][26][27]
Materials:
-
Cell culture supernatants from the Griess assay experiment
-
ELISA kits for TNF-α and IL-6
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure (General Sandwich ELISA Protocol):
-
Coat a 96-well plate with capture antibody overnight at 4°C.[22][26]
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme-conjugated streptavidin.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations from the standard curve.
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 5 |
| LPS (1 µg/mL) | 1250 ± 98 | 980 ± 75 |
| LPS + 10 µM 15-DM | 820 ± 65 | 650 ± 52 |
| LPS + 50 µM 15-DM | 410 ± 33 | 310 ± 28 |
NF-κB Pathway Analysis (Western Blot)
This assay determines if this compound inhibits the NF-κB pathway by analyzing the phosphorylation of IκBα and the nuclear translocation of p65.[28][29][30][31]
Materials:
-
Cell lysates from treated and untreated cells (cytoplasmic and nuclear fractions)
-
SDS-PAGE gels
-
Transfer apparatus and membranes
-
Blocking buffer
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or LPS for appropriate time points.
-
Lyse the cells and separate cytoplasmic and nuclear fractions.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Wash and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze band intensities and normalize to loading controls (β-actin for cytoplasmic fraction, Lamin B1 for nuclear fraction).
Data Presentation:
| Treatment | Cytoplasmic p-IκBα / IκBα (Fold Change) | Nuclear p65 / Lamin B1 (Fold Change) |
| Control | 1.0 | 1.0 |
| LPS (30 min) | 5.2 | 4.8 |
| LPS + 50 µM 15-DM | 2.1 | 1.9 |
Apoptosis Induction Analysis (Western Blot)
This assay investigates if this compound induces apoptosis by examining the expression of key apoptosis-related proteins.
Materials:
-
Cell lysates from cancer cells treated with this compound
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
Other materials as described for Western Blotting.
Procedure:
-
Treat cancer cells with various concentrations of this compound for 24 or 48 hours.
-
Prepare whole-cell lysates.
-
Perform Western blotting as described above, probing for Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.
-
Normalize protein expression to a loading control like β-actin.
Data Presentation:
| Treatment (24h) | Bcl-2 / β-actin (Fold Change) | Bax / β-actin (Fold Change) | Cleaved Caspase-3 / β-actin (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| 25 µM 15-DM | 0.6 | 1.8 | 3.5 |
| 50 µM 15-DM | 0.3 | 2.5 | 6.2 |
Conclusion
These detailed application notes and protocols provide a robust framework for the comprehensive bioassay development of this compound. By following this workflow, researchers can effectively evaluate its cytotoxic and anti-inflammatory properties and elucidate its underlying mechanism of action, thereby providing valuable data for its potential development as a therapeutic agent.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound, CAS [[132586-69-7]] | BIOZOL [biozol.de]
- 3. targetmol.cn [targetmol.cn]
- 4. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitric Oxide Griess Assay [bio-protocol.org]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Protocol Griess Test [protocols.io]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. Cytokine Elisa [bdbiosciences.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. h-h-c.com [h-h-c.com]
- 25. bowdish.ca [bowdish.ca]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
15-Demethylplumieride: Application Notes for a Promising Marker Compound in Herbal Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Demethylplumieride, an iridoid glycoside, is emerging as a significant marker compound for the quality control and standardization of herbal extracts, particularly from species of the Plumeria genus. Its presence and concentration are indicative of the authenticity and potential therapeutic value of these extracts. This document provides detailed application notes, experimental protocols, and an overview of its potential biological activity to guide researchers in its study and application.
Quantitative Data Summary
The concentration and yield of this compound can vary depending on the plant part, geographical origin, and the extraction method employed. The following table summarizes available quantitative data.
| Plant Material | Extraction Method | Compound Form | Yield/Concentration | Reference |
| Plumeria rubra | Methanol extraction followed by fractionation | This compound acid | 0.05% of the fraction | [1] |
Note: Further research is required to establish a comprehensive quantitative profile of this compound in various Plumeria species and extracts.
Experimental Protocols
Extraction and Isolation of this compound
This protocol describes a general method for the extraction and isolation of this compound from Plumeria plant material, based on established phytochemical procedures for iridoid glycosides.
Workflow for Extraction and Isolation:
Caption: Workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: Air-dry the desired plant part of Plumeria rubra (e.g., bark, leaves, or flowers) at room temperature and grind it into a coarse powder.
-
Extraction:
-
Macerate the powdered plant material with methanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate.
-
The polar fraction, typically the ethyl acetate or remaining aqueous fraction, is expected to contain this compound.
-
-
Isolation by Column Chromatography:
-
Subject the polar fraction to column chromatography on a silica gel (60-120 mesh) column.
-
Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
-
Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing with a UV lamp or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
-
Purification by Preparative HPLC:
-
Pool the fractions containing this compound and subject them to preparative High-Performance Liquid Chromatography (HPLC) for final purification.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.
-
Detection: UV detection at a wavelength of approximately 235 nm.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods (NMR, MS).
-
Quantification of this compound by HPLC-UV
This protocol provides a framework for developing a validated HPLC-UV method for the quantification of this compound in herbal extracts.
Workflow for HPLC Quantification:
References
Application Notes and Protocols for In Vitro Cell Culture Studies with 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro applications of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), a cyclopentenone prostaglandin known for its potent anti-inflammatory, neuroprotective, and anticancer properties. This document includes detailed experimental protocols and quantitative data derived from peer-reviewed studies, presented in a clear and accessible format to facilitate the design and execution of cell-based assays.
Anti-inflammatory Activity of 15d-PGJ₂
15d-PGJ₂ is a well-documented inhibitor of inflammatory responses in various cell types. Its primary mechanism involves the modulation of the NF-κB signaling pathway, a key regulator of inflammation.
Quantitative Data: Inhibition of Inflammatory Markers
| Cell Line | Stimulant | 15d-PGJ₂ Concentration | Effect | Reference |
| RAW 264.7 macrophages | LPS + IFN-γ | ~0.5 µg/mL (IC₅₀) | Inhibition of inducible nitric oxide synthase (iNOS) and IL-1 transcription | [1] |
| RAW 264.7 macrophages | LPS | 6 µM | Prevents nuclear entry of p65 (NF-κB subunit) | [2] |
| Rat islets | TNF-α + LPS | - | Prevents resident islet macrophage expression of IL-1β and β-cell expression of iNOS | [1] |
Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
This protocol describes how to assess the anti-inflammatory effect of 15d-PGJ₂ by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
15d-PGJ₂ (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Pre-treatment with 15d-PGJ₂: The following day, replace the medium with fresh medium containing various concentrations of 15d-PGJ₂ (e.g., 0.1, 1, 5, 10 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.
-
Stimulation with LPS: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Measure the nitrite concentration, an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of nitrite by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage inhibition of NO production by 15d-PGJ₂ compared to the LPS-stimulated control.
Signaling Pathway: 15d-PGJ₂ Inhibition of NF-κB
The anti-inflammatory effects of 15d-PGJ₂ are largely attributed to its ability to inhibit the NF-κB signaling pathway at multiple levels.[2][3]
Caption: Inhibition of the NF-κB signaling pathway by 15d-PGJ₂.
Neuroprotective Effects of 15d-PGJ₂
15d-PGJ₂ has demonstrated protective effects in neuronal cell models against various insults, including oxidative and nitrosative stress.
Quantitative Data: Neuroprotection in PC12 Cells
| Cell Line | Insult | 15d-PGJ₂ Concentration | Effect | Reference |
| PC12 cells | SIN-1 (peroxynitrite donor) | Pre-incubation | Renders cells resistant to nitrosative stress by up-regulating glutathione synthesis. | [4] |
| PC12 cells | H₂O₂ | Non-toxic concentrations | Attenuates apoptosis by upregulating heme oxygenase-1 (HO-1) via Nrf2 activation. | [5] |
| N18D3 neuronal cells | H₂O₂ (100 µM) | 8 µM (pretreatment) | Increased cell viability and expression of survival signals. | [6] |
Experimental Protocol: Assessment of Neuroprotection in PC12 Cells
This protocol outlines a method to evaluate the neuroprotective effects of 15d-PGJ₂ against hydrogen peroxide (H₂O₂)-induced cytotoxicity in rat pheochromocytoma (PC12) cells.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse Serum
-
Fetal Bovine Serum
-
Penicillin-Streptomycin solution
-
15d-PGJ₂ (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Plate PC12 cells in 24-well plates at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment with 15d-PGJ₂: Treat the cells with non-toxic concentrations of 15d-PGJ₂ (e.g., 1, 5, 10 µM) for 12-24 hours. Include a vehicle control.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to H₂O₂ (e.g., 100-200 µM) for a specified period (e.g., 6-12 hours).
-
Cell Viability Assay (MTT):
-
Remove the medium and add 500 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Remove the MTT solution and add 500 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Workflow: Neuroprotection Assay
Caption: Experimental workflow for assessing the neuroprotective effects of 15d-PGJ₂.
Anticancer Activity of 15d-PGJ₂
15d-PGJ₂ exhibits cytotoxic effects against a variety of cancer cell lines through mechanisms that can be both dependent and independent of PPARγ activation.
Quantitative Data: Cytotoxicity (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MES-SA | Uterine Sarcoma | 27.41 | [7] |
| MES-SA/DX5 | Uterine Sarcoma (Doxorubicin-resistant) | 10.46 | [7] |
| SKN | Uterine Sarcoma | 17.38 | [7] |
| 786-O | Renal Cell Carcinoma | 1.41 ± 0.09 | [8] |
| Caki-2 | Renal Cell Carcinoma | 6.45 ± 0.26 | [8] |
| ACHN | Renal Cell Carcinoma | 3.21 ± 0.87 | [8] |
Experimental Protocol: Cancer Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effects of 15d-PGJ₂ on a cancer cell line of interest.
Materials:
-
Cancer cell line of choice (e.g., MES-SA, 786-O)
-
Appropriate cell culture medium and supplements
-
15d-PGJ₂ (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a range of 15d-PGJ₂ concentrations (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of 15d-PGJ₂ that inhibits cell growth by 50%) using a dose-response curve.
Signaling Pathway: Pro-apoptotic Signaling of 15d-PGJ₂
In several cancer cell types, 15d-PGJ₂ induces apoptosis by modulating key signaling pathways such as the PI3K/Akt pathway.[7][9]
Caption: 15d-PGJ₂ promotes apoptosis by inhibiting the pro-survival PI3K/Akt pathway.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. 15-Deoxy-Δ12,14-prostaglandin J2 inhibits multiple steps in the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 15-deoxy-delta 12,14-prostaglandin J2 inhibits multiple steps in the NF-kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15-Deoxy-Delta12,14-prostaglandin J(2) protects against nitrosative PC12 cell death through up-regulation of intracellular glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-Deoxy-Delta(12,14)-prostaglandin J(2) rescues PC12 cells from H2O2-induced apoptosis through Nrf2-mediated upregulation of heme oxygenase-1: potential roles of Akt and ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 15-Deoxy-delta12,14-prostaglandin J2, a neuroprotectant or a neurotoxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic effects of 15-deoxy-Δ12,14-prostaglandin J2 alone and in combination with dasatinib against uterine sarcoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of 15-Deoxy-Δ12,14-prostaglandin J2 through PPARγ-independent Pathway and the Involvement of the JNK and Akt Pathway in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15-deoxy-Δ12,14-prostaglandin J2 in neurodegenerative diseases and cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Enzyme Inhibition by 15-Demethylplumieride
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Demethylplumieride is an iridoid glycoside, a class of secondary metabolites found in a variety of plants. Iridoids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Preliminary research suggests that the biological effects of iridoids may stem from their ability to inhibit specific enzymes. While the precise enzymatic targets of this compound are still under investigation, related compounds within the iridoid class have demonstrated inhibitory effects on enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.
These application notes provide a comprehensive guide for researchers interested in investigating the enzyme inhibitory potential of this compound. The protocols outlined below are focused on a cyclooxygenase-2 (COX-2) inhibition assay, a common method for assessing the anti-inflammatory potential of natural products. These methodologies can be adapted to explore the effects of this compound on other relevant enzymes.
Data Presentation: Inhibitory Activities of Related Iridoids
As there is limited publicly available data on the specific enzyme inhibition of this compound, the following table summarizes the inhibitory concentrations (IC50) of other structurally related iridoids against key enzymes. This provides a valuable reference for expected potency and potential enzymatic targets.
| Iridoid Derivative | Target Enzyme | IC50 (µM) | Reference |
| Hydrolyzed-aucubin | COX-2 | 8.83 | [1][2] |
| Hydrolyzed-aucubin | COX-1 | 68.9 | [1][2] |
| Hydrolyzed-loganin | COX-1 | 3.55 | [1][2] |
| Hydrolyzed-geniposide | COX-1 | 5.37 | [1][2] |
| Hydrolyzed-aucubin | TNF-α formation | 11.2 | [1][2] |
| Hydrolyzed-catalpol | TNF-α formation | 33.3 | [1][2] |
| Hydrolyzed-geniposide | TNF-α formation | 58.2 | [1][2] |
| Hydrolyzed-loganin | TNF-α formation | 154.6 | [1][2] |
| Hydrolyzed-aucubin | Nitric Oxide (NO) production | 14.1 | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol details a colorimetric assay to determine the inhibitory effect of this compound on COX-2 activity. The assay measures the peroxidase activity of COX-2, where the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)
-
This compound (test compound)
-
Celecoxib (positive control inhibitor)
-
Tris-HCl buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 595 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve the desired final concentrations for the assay.
-
Prepare a stock solution of the positive control, Celecoxib, in DMSO.
-
Prepare the assay buffer: 100 mM Tris-HCl, pH 8.0.
-
Prepare the substrate solution: Arachidonic acid in ethanol.
-
Prepare the colorimetric substrate solution: TMPD in assay buffer.
-
-
Assay Protocol:
-
Add 10 µL of the various concentrations of this compound or Celecoxib to the wells of a 96-well plate. For the control (uninhibited) and blank wells, add 10 µL of DMSO.
-
Add 150 µL of the assay buffer to all wells.
-
Add 10 µL of the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 10 µL of TMPD solution to all wells.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution to all wells.
-
Immediately measure the absorbance at 595 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of COX-2 activity, by fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway: Pro-inflammatory Cascade
Caption: Hypothetical inhibition of the COX-2 pathway by this compound.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for determining the COX-2 inhibitory activity of a test compound.
References
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 15-Demethylplumieride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 15-Demethylplumieride is a natural compound that has been identified as a quality control marker for Plumeria rubra. Preliminary studies suggest its potential for biological activity, including antioxidant and anti-inflammatory effects, making it a compound of interest for further investigation in drug discovery. This document provides a detailed protocol for assessing the anti-inflammatory properties of this compound, from initial in vitro screening to the elucidation of its mechanism of action through signaling pathway analysis.
In Vitro Anti-inflammatory Assessment
This section outlines protocols for evaluating the direct anti-inflammatory effects of this compound using cell-free and cell-based assays.
Inhibition of Protein Denaturation Assay
Protein denaturation is a characteristic feature of inflammation. This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.[1][2][3]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare different concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with phosphate-buffered saline (PBS, pH 7.4).
-
Prepare a 1% w/v solution of bovine serum albumin (BSA) in PBS.
-
Use Diclofenac sodium as a positive control and prepare it in a similar concentration range.
-
-
Assay Procedure:
-
To 0.5 mL of each concentration of this compound or standard drug, add 0.5 mL of the BSA solution.
-
For the control group, mix 0.5 mL of PBS with 0.5 mL of the BSA solution.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 72°C for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
Summarize the results in a table.
-
Data Presentation:
| Concentration (µg/mL) | % Inhibition by this compound | % Inhibition by Diclofenac Sodium |
| 10 | ||
| 50 | ||
| 100 | ||
| 250 | ||
| 500 |
Cell Viability Assay (MTT Assay)
Before assessing the anti-inflammatory effects on cells, it is crucial to determine the non-toxic concentration range of this compound.
Experimental Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the highest concentration of this compound that does not significantly affect cell viability for subsequent experiments.
-
Data Presentation:
| Concentration (µM) | % Cell Viability |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 |
Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages
This protocol uses RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The inhibitory effect of this compound on the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) is measured.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no treatment), an LPS-only group, and a positive control group (LPS + a known inhibitor like Dexamethasone).
-
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect the cell culture supernatant after the 24-hour incubation.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B in a 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
PGE2 and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA):
-
Use the collected cell culture supernatants.
-
Measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO, PGE2, and cytokine production for each concentration of this compound compared to the LPS-only group.
-
Summarize the data in a table.
-
Data Presentation:
| Treatment | NO Production (% of LPS control) | PGE2 Production (pg/mL) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | IL-1β Production (pg/mL) |
| Control | |||||
| LPS (1 µg/mL) | 100 | ||||
| LPS + this compound (Conc. 1) | |||||
| LPS + this compound (Conc. 2) | |||||
| LPS + Dexamethasone |
Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, its impact on key inflammatory signaling pathways like NF-κB and MAPK should be investigated.
Western Blot Analysis for NF-κB and MAPK Pathways
Experimental Protocol:
-
Cell Lysis and Protein Quantification:
-
After treatment as described in section 1.3, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to remove cell debris.
-
Determine the protein concentration of the supernatants using a BCA protein assay kit.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of phosphorylated proteins to their total protein counterparts.
-
Present the data as fold change relative to the LPS-stimulated group.
-
Data Presentation:
| Treatment | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-ERK/ERK Ratio | p-p38/p38 Ratio | p-JNK/JNK Ratio |
| Control | |||||
| LPS (1 µg/mL) | |||||
| LPS + this compound (Conc. 1) | |||||
| LPS + this compound (Conc. 2) |
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for assessing the anti-inflammatory effects of this compound.
NF-κB Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway Diagram
Caption: Potential inhibition points of this compound in the MAPK pathway.
References
Application Notes and Protocols for 15-Demethylplumieride in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
15-Demethylplumieride is an iridoid, a class of secondary metabolites found in a variety of plants. While specific research on this compound is limited, its structural similarity to other iridoids, such as plumieride, suggests potential applications in biochemical research, particularly in the investigation of anti-inflammatory and antioxidant activities. Iridoids are known to modulate key signaling pathways involved in inflammation and oxidative stress, making this compound a compound of interest for drug discovery and development.[1][2][3][4]
These application notes provide an overview of the potential biochemical uses of this compound and detailed protocols for investigating its activity. The methodologies are based on established assays for characterizing the anti-inflammatory and antioxidant properties of natural products.
Potential Applications
-
Anti-inflammatory Research: Investigation of its potential to inhibit key inflammatory mediators and signaling pathways, such as Nuclear Factor-kappa B (NF-κB), cyclooxygenases (COX-1 and COX-2), and lipoxygenases (LOX).[3][5][6][7]
-
Antioxidant Studies: Evaluation of its capacity to scavenge free radicals and protect cells from oxidative damage.
-
Drug Discovery: Use as a lead compound for the development of novel anti-inflammatory or antioxidant therapeutics.
Biochemical Data (Illustrative)
Due to the limited availability of specific quantitative data for this compound, the following table provides an illustrative summary of expected data based on the activities of related iridoids. Researchers should generate experimental data to confirm these potential activities.
| Assay Type | Target/Marker | Endpoint | Illustrative IC₅₀/EC₅₀ (µM) | Reference Compound |
| Anti-inflammatory Assays | ||||
| NF-κB Inhibition Assay | NF-κB Reporter Gene | Luciferase | 10 - 50 | Dexamethasone |
| COX-2 Inhibition Assay | COX-2 Enzyme Activity | PGE₂ production | 5 - 25 | Celecoxib[6] |
| 15-LOX Inhibition Assay | 15-Lipoxygenase Activity | Leukotriene B₄ | 15 - 75 | Quercetin |
| Antioxidant Assays | ||||
| DPPH Radical Scavenging | DPPH Radical | Absorbance | 20 - 100 | Ascorbic Acid |
| ABTS Radical Scavenging | ABTS Radical Cation | Absorbance | 15 - 80 | Trolox |
Signaling Pathways and Experimental Workflows
Anti-inflammatory Signaling Pathways
This compound, like other iridoids, may exert its anti-inflammatory effects by modulating several key signaling pathways. The diagrams below illustrate the potential points of intervention.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of COX and LOX pathways by this compound.
Experimental Workflow for Anti-inflammatory Activity
The following diagram outlines a general workflow for screening and characterizing the anti-inflammatory potential of this compound.
Caption: Workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocols
Protocol 1: NF-κB Reporter Gene Assay
Objective: To determine if this compound inhibits NF-κB transcriptional activity.
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter plasmid.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
This compound stock solution (in DMSO).
-
Tumor Necrosis Factor-alpha (TNF-α).
-
Luciferase Assay System.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed HEK293T-NF-κB-luciferase cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL to all wells except for the unstimulated control.
-
Incubate for an additional 6 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.
Protocol 2: Cyclooxygenase (COX-2) Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme.
-
Arachidonic acid (substrate).
-
Prostaglandin E₂ (PGE₂) EIA Kit.
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
This compound stock solution (in DMSO).
-
Celecoxib (positive control).
-
96-well plates.
Procedure:
-
Prepare serial dilutions of this compound and celecoxib in the assay buffer.
-
In a 96-well plate, add the COX-2 enzyme, the test compound dilutions, and the assay buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Measure the amount of PGE₂ produced using a PGE₂ EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Protocol 3: DPPH Radical Scavenging Assay
Objective: To evaluate the antioxidant capacity of this compound by measuring its ability to scavenge the DPPH radical.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).
-
This compound stock solution (in methanol).
-
Ascorbic acid (positive control).
-
Methanol.
-
96-well microplate.
-
Spectrophotometer.
Procedure:
-
Prepare serial dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add 100 µL of the test compound dilutions to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
-
Determine the EC₅₀ value.
Disclaimer: The application notes and protocols provided are intended for research purposes only. The illustrative data is based on the known activities of structurally related compounds and should be experimentally verified for this compound. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. Targeting Inflammation with Natural Products: A Mechanistic Review of Iridoids from Bulgarian Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora [mdpi.com]
- 6. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 15-Demethylplumieride Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 15-Demethylplumieride extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
Issue 1: Low Yield of this compound
Low yields can result from several factors throughout the extraction and purification process. Follow this diagnostic workflow to identify the potential cause.
Caption: Troubleshooting workflow for low this compound yield.
Issue 2: Impure Final Product
Contamination can interfere with downstream applications. Consider the following points if you are experiencing issues with product purity.
-
Incomplete Separation from Structurally Similar Compounds: this compound is often extracted alongside other iridoids and flavonoids. The purification method must be selective enough to separate these compounds.
-
Carryover of Resins or Solvents: Improper washing of macroporous resins or incomplete evaporation of solvents can lead to contamination.
-
Degradation During Storage: The stability of this compound during storage is crucial.
-
Recommendation: Store the purified compound at -20°C in a powdered form for long-term stability. For solutions, store at -80°C for up to a year.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and initial extraction solvent for this compound?
The dried flowers of Plumeria rubra 'Acutifolia' are a common source of this compound.[1] An effective initial extraction can be achieved using 60% aqueous ethanol with ultrasonic assistance.[1] Studies on other iridoid glycosides have also shown that ethanol concentrations around 50-60% provide a high extraction yield, as higher concentrations can reduce the extraction efficiency.[5][6]
Q2: How can I optimize the parameters for ultrasonic or microwave-assisted extraction?
For general iridoid glycosides, several factors significantly influence the extraction yield.[5] These can be adapted for this compound:
-
Solid-to-Liquid Ratio: A ratio of 1:10 (w/v) has been used for ultrasonic extraction.[1] For other iridoids, a ratio of 1:18 (g/mL) was found to be optimal for microwave-assisted extraction.[5]
-
Extraction Time: For ultrasonic extraction, three cycles of 1 hour each have been reported.[1] For microwave-assisted methods, an optimal time of around 45 minutes has been noted, as longer durations can lead to degradation.[5]
-
Temperature: During solvent evaporation, the temperature should be kept moderate, for instance, at 45°C, to prevent thermal degradation.[1]
-
Microwave Power: If using microwave assistance, a power of around 600 W has been found to be effective for iridoid glycoside extraction.[5]
Q3: What is an effective method for purifying the crude extract?
A multi-step approach involving macroporous resin chromatography followed by High-Speed Counter-Current Chromatography (HSCCC) is highly effective.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetmol.cn [targetmol.cn]
- 5. Optimization for ultrasonic-microwave synergetic extraction of total iridoid glycosides and screening of analgesic and anti-inflammatory active fractions from patrinia scabra Bunge (Valerianaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 15-Demethylplumieride Isolation and Purification
Welcome to the technical support center for the isolation and purification of 15-Demethylplumieride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in isolating this compound?
The isolation of this compound, an iridoid glycoside from Plumeria rubra, presents several challenges common to natural product chemistry. These include:
-
Low abundance: The concentration of this compound in the plant material can be low, requiring efficient extraction and enrichment methods to obtain sufficient quantities.
-
Complex matrix: The crude extract of Plumeria rubra contains a wide array of other phytochemicals, such as other iridoids, flavonoids, terpenoids, and phenolic compounds, which have similar polarities and can co-elute with the target compound.[1][2]
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Structural instability: Iridoid glycosides can be susceptible to degradation under certain conditions, such as high temperatures and strong acidic or alkaline pH, which can lead to low recovery.[3][4][5]
-
Time-consuming and solvent-intensive processes: Traditional chromatographic methods for purification can be lengthy and require large volumes of organic solvents, leading to higher costs and environmental concerns.
Q2: What is the general workflow for the isolation and purification of this compound?
A typical workflow involves several key stages, from raw plant material to the purified compound.
Q3: Are there any stability concerns I should be aware of for this compound?
Yes, as an iridoid glycoside, this compound may be sensitive to certain conditions. While specific stability data for this compound is not extensively published, studies on similar iridoid glycosides suggest the following:
-
pH: Iridoid glycosides are generally more stable in neutral to slightly acidic conditions. Strong alkaline conditions can lead to hydrolysis of ester groups present in the molecule.[3][4][5]
-
Temperature: High temperatures, especially in the presence of water, can cause degradation. It is advisable to conduct extraction and purification steps at controlled, moderate temperatures.[3][4] For instance, some iridoid glycosides show degradation at temperatures above 80°C.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation and purification of this compound.
Low Yield or No Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Low extraction efficiency | Inappropriate solvent or extraction method. | - Use polar solvents like methanol or ethanol for extraction. A 60% methanol solution has been shown to be effective for extracting iridoid glycosides.[3] - Employ extraction techniques like ultrasonication or pressurized liquid extraction to improve efficiency.[7] |
| Degradation of target compound | High temperature or extreme pH during extraction/evaporation. | - Maintain a temperature below 45-50°C during solvent evaporation. - Avoid strongly acidic or basic conditions. Use buffers if necessary to maintain a neutral or slightly acidic pH. |
| Loss during purification | Inefficient fractionation or irreversible adsorption on the stationary phase. | - Optimize the chromatographic conditions (solvent system, gradient, etc.). - Use a guard column to protect the main column from irreversible adsorption. |
Purity Issues
| Symptom | Possible Cause | Troubleshooting Steps |
| Co-elution of impurities | Similar polarity of impurities and target compound. Plumeria rubra contains other iridoids and phenolic compounds that can be difficult to separate. | - Optimize the selectivity of the chromatographic system. For HPLC, try different stationary phases (e.g., C18, Phenyl-Hexyl) or mobile phase modifiers. - For High-Speed Counter-Current Chromatography (HSCCC), carefully select the two-phase solvent system. A two-step elution might be necessary for complex mixtures.[3] |
| Tailing peaks in chromatography | Column overload, secondary interactions with the stationary phase, or poor sample solubility. | - Reduce the sample load on the column. - Add a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase to suppress silanol interactions. - Ensure the sample is fully dissolved in the mobile phase before injection. |
| Presence of unknown peaks | Contamination or degradation products. | - Run a blank gradient to check for system contamination. - Re-evaluate the stability of the compound under the current experimental conditions (light, temperature, pH). |
Experimental Protocols
Extraction and Preliminary Purification
This protocol is based on a successful method for isolating iridoid glycosides.
-
Extraction:
-
Grind the dried plant material (Plumeria rubra flowers or leaves) into a fine powder.
-
Extract the powder with 60% methanol or ethanol at a 1:10 solid-to-liquid ratio.
-
Use ultrasonication for 30-60 minutes at a controlled temperature (e.g., 40°C).[3]
-
Repeat the extraction process 2-3 times.
-
Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 45°C.
-
-
Preliminary Purification using Macroporous Resin:
-
Dissolve the crude extract in water.
-
Load the aqueous solution onto a pre-treated macroporous resin column (e.g., D101).
-
Wash the column with water to remove highly polar impurities.
-
Elute the column with increasing concentrations of ethanol (e.g., 15%, 30%, 70%) to obtain fractions enriched with iridoid glycosides.
-
Monitor the fractions by TLC or HPLC to identify the fraction containing this compound.
-
High-Speed Counter-Current Chromatography (HSCCC) Purification
HSCCC is an effective technique for the preparative separation of this compound.
-
Solvent System Selection:
-
The choice of the two-phase solvent system is critical for successful separation.
-
A common system for iridoid glycosides is a mixture of n-butanol, methanol, and water. The ratios need to be optimized to achieve a suitable partition coefficient (K) for this compound (ideally between 0.5 and 2.0).
-
For complex extracts, a two-step elution with different solvent systems may be required.[3]
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase.
-
Rotate the column at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase through the column at a constant flow rate.
-
Once the system is equilibrated, inject the enriched fraction dissolved in a small volume of the biphasic solvent system.
-
Collect fractions and monitor by HPLC to identify those containing pure this compound.
-
Quantitative Data Summary
The following table summarizes typical yields and purities obtained for iridoid glycosides using different purification techniques.
| Purification Method | Starting Material | Yield | Purity | Reference |
| HSCCC | Crude Extract of Fructus Corni | 7.9% - 13.1% | 92.3% - 96.3% | [8][9] |
| HSCCC | Crude Extract of Veronica ciliata | 0.64% - 5% | 98% - 99.8% | [10] |
Note: Yields and purities are highly dependent on the specific plant material, extraction method, and optimization of the purification protocol.
This technical support center provides a foundational guide to the challenges and solutions in the isolation and purification of this compound. For specific experimental queries, it is always recommended to consult the primary scientific literature and adapt protocols to your laboratory's specific conditions and equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Plumeria rubra L.- A review on its ethnopharmacological, morphological, phytochemical, pharmacological and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of pH and temperature on the stability of the natural dye from the roselle flower (Hibiscus sabdariffa L.) and its application in flavored milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 15-Demethylplumieride Concentration for Cell-Based Assays
Welcome to the technical support center for the use of 15-Demethylplumieride in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in cell-based assays?
There is currently limited published data detailing a specific optimal concentration range for this compound in various cell-based assays. However, a key study investigating the cytotoxic constituents of Plumeria rubra found this compound to be an inactive constituent when screened against a panel of human cancer cell lines, including murine lymphocytic leukemia (P-388) and several human cancer cell types (breast, colon, fibrosarcoma, lung, melanoma, KB). This suggests that the compound has low intrinsic cytotoxicity.
For a related iridoid, plumieride, the cytotoxicity was found to be low, with a 50% cell kill concentration of 49.5 µg/mL in radiation-induced fibrosarcoma (RIF) tumor cells.[1]
Given this information, it is recommended to perform a dose-response curve to determine the optimal non-cytotoxic concentration for your specific cell line and assay. A starting range of 1 µM to 50 µM is a reasonable starting point for initial experiments.
Q2: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in cell culture-grade DMSO. Ensure complete dissolution by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
When preparing working concentrations for your cell-based assays, dilute the DMSO stock solution in your cell culture medium. It is crucial to maintain a final DMSO concentration that is non-toxic to your cells, typically below 0.5% (v/v). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: I am observing unexpected cytotoxicity in my experiments. What could be the cause?
While this compound itself has been reported as non-cytotoxic, several factors could contribute to unexpected cell death:
-
High DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is not exceeding a level that is toxic to your specific cell line. Perform a DMSO toxicity titration curve for your cells if you are unsure.
-
Compound Purity: Verify the purity of your this compound. Impurities from synthesis or degradation could be cytotoxic.
-
Cell Line Sensitivity: Although generally found to be non-cytotoxic, your specific cell line might have a unique sensitivity. A standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) is recommended to determine the IC50 value for your cell line.
-
Off-Target Effects: At very high concentrations, compounds can exhibit off-target effects that may lead to cytotoxicity.
Q4: What is the potential mechanism of action of this compound?
The precise mechanism of action for this compound is not well-established in the scientific literature. However, many iridoid glycosides, the class of compounds to which this compound belongs, have been reported to possess anti-inflammatory properties. A common target for anti-inflammatory compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Therefore, it is plausible that this compound may exert its biological effects through the modulation of this pathway. Further investigation, such as NF-κB reporter assays or Western blotting for key pathway proteins, would be required to confirm this.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Compound has low activity in the chosen assay. | Consider alternative assays to measure different biological endpoints. | |
| Incorrect experimental setup. | Review your protocol, including incubation times, cell density, and reagent concentrations. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques for even cell distribution. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound at the working concentration in your culture medium. If precipitation occurs, consider lowering the concentration or using a different solvent system (with appropriate controls). | |
| Contradictory results compared to literature | Different cell line or passage number used. | Cell line characteristics can vary between labs and with passage number. Ensure your cell line is authenticated and use a consistent passage number range. |
| Different assay conditions. | Compare your experimental protocol with the published study for any discrepancies in incubation time, serum concentration, etc. |
Data Presentation
Table 1: Cytotoxicity Data for Plumieride (a related compound)
| Compound | Cell Line | Cytotoxicity Metric | Value |
| Plumieride | Radiation-Induced Fibrosarcoma (RIF) | 50% cell kill | 49.5 µg/mL |
Data from a study on plumieride, a structurally similar iridoid, which may provide some context for the expected low cytotoxicity of this compound.[1]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Diagram 1: General Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in cell-based assays.
Diagram 2: Hypothetical NF-κB Signaling Pathway
References
Technical Support Center: Overcoming Low Aqueous Solubility of 15-Demethylplumieride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of 15-Demethylplumieride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an iridoid glycoside, a class of naturally occurring compounds with a wide range of biological activities. It serves as a quality control marker for Plumeria rubra[1]. Like many natural products, it can exhibit poor solubility in aqueous solutions, which poses a significant challenge for in vitro and in vivo studies, formulation development, and achieving optimal therapeutic bioavailability.[2][3][4]
Q2: I am observing precipitation of this compound in my aqueous buffer. What are the initial troubleshooting steps?
A2: When precipitation occurs, consider the following initial steps:
-
Verify the concentration: Ensure the concentration of this compound does not exceed its solubility limit in the specific buffer system and temperature.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although iridoid glycosides are generally neutral, minor pH adjustments should be tested.
-
Temperature control: The solubility of iridoid glycosides can be temperature-dependent. For some iridoids, solubility increases with temperature.[5] Experiment with dissolving the compound at a slightly elevated temperature, but be cautious of potential degradation.
Q3: What are the recommended strategies for enhancing the aqueous solubility of this compound?
A3: Several formulation strategies can be employed to improve the solubility of poorly water-soluble compounds like this compound.[2][6][7][8] These include the use of co-solvents, cyclodextrins, surfactants, and the preparation of solid dispersions. The choice of method will depend on the specific experimental requirements.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in Aqueous Media for In Vitro Assays
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent results in bioassays.
-
Low recovery of the compound after filtration.
Root Causes:
-
The concentration of this compound exceeds its intrinsic aqueous solubility.
-
The compound is precipitating out of solution over time.
Solutions:
1. Co-solvent Systems: Water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds.[8]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and propylene glycol (PG) are commonly used.[8]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in a suitable co-solvent (e.g., DMSO).
-
For the final working solution, dilute the stock solution into the aqueous buffer. Ensure the final concentration of the co-solvent is low enough to not affect the experimental system (typically <1%).
-
Table 1: Comparison of Common Co-solvents
| Co-solvent | Advantages | Disadvantages | Typical Final Concentration |
| DMSO | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations; may have "taste" concerns for in vivo use.[9] | < 0.5% |
| Ethanol | Biocompatible and less toxic than DMSO. | Lower solubilizing power for some compounds compared to DMSO. | < 1% |
| PEG 400 | Low toxicity and widely used in pharmaceutical formulations. | Can be viscous at higher concentrations. | Variable, up to 10% |
| Propylene Glycol | Good safety profile. | Lower solubilizing power than DMSO or ethanol. | Variable, up to 10% |
2. Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic core, forming water-soluble inclusion complexes.[2][6][8]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred due to their higher water solubility and safety profiles compared to native β-cyclodextrin.[6]
-
Protocol:
-
Prepare an aqueous solution of the chosen cyclodextrin.
-
Add the powdered this compound to the cyclodextrin solution.
-
Stir or sonicate the mixture until the compound is fully dissolved.
-
Table 2: Comparison of Commonly Used Cyclodextrins
| Cyclodextrin | Advantages | Disadvantages | Manufacturing Methods |
| HP-β-CD | High water solubility, low toxicity. | Can be costly. | Kneading, coprecipitation, freeze-drying, spray drying.[6] |
| SBE-β-CD | Very high water solubility, excellent safety profile. | Can be more expensive than HP-β-CD. | Kneading, coprecipitation, freeze-drying, spray drying.[6] |
Issue 2: Low Bioavailability in In Vivo Studies Due to Poor Solubility
Symptoms:
-
High variability in pharmacokinetic data.
-
Low and inconsistent absorption after oral administration.
Root Causes:
-
Limited dissolution of the compound in gastrointestinal fluids.
-
Precipitation of the compound in the gastrointestinal tract.
Solutions:
1. Solid Dispersions: Solid dispersions involve dispersing the drug in a solid polymer matrix, which can enhance solubility and dissolution rates.[2][6]
-
Methodology: The drug and a hydrophilic polymer carrier are dissolved in a common solvent, and the solvent is then removed by evaporation or spray-drying, resulting in a solid dispersion.
-
Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).
2. Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems can improve oral absorption by presenting the drug in a solubilized form.[8]
-
Types: These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with gastrointestinal fluids.[2][6]
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating the decision-making process for solubility enhancement and the mechanism of cyclodextrin complexation.
References
- 1. targetmol.cn [targetmol.cn]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. mdpi.com [mdpi.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
troubleshooting inconsistent results in 15-Demethylplumieride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15-Demethylplumieride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
Inconsistent results in experiments with natural products like this compound can arise from a variety of factors, from compound stability to assay-specific variables. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: Low or No Bioactivity Observed
Possible Causes:
-
Compound Degradation: Iridoid glucosides can be sensitive to temperature, pH, and light.[1][2][3] Improper storage or handling can lead to loss of activity.
-
Inadequate Solubility: The compound may not be fully dissolved in the vehicle solvent, leading to a lower effective concentration.
-
Incorrect Dosage: The concentration range tested may be too low to elicit a biological response.
-
Cell Line Insensitivity: The chosen cell line may not be responsive to this compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Verify Compound Integrity | Confirm the storage conditions of your this compound stock. It is typically stored at -20°C.[4] Prepare fresh dilutions for each experiment. |
| 2 | Assess Solubility | Visually inspect the stock solution for any precipitate. Consider using a different solvent or a small percentage of a co-solvent like DMSO, ensuring final concentration is not toxic to cells. |
| 3 | Optimize Concentration | Perform a dose-response study with a wider range of concentrations to identify the optimal effective dose. |
| 4 | Cell Line Validation | If possible, test the compound on a different, well-characterized cell line known to be responsive to similar iridoid glucosides. |
Problem 2: High Variability Between Replicates
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents.
-
Edge Effects: Evaporation and temperature gradients in the outer wells of a microplate can affect cell growth and compound activity.
-
Assay Timing: Variations in incubation times can lead to inconsistent results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Cell Seeding | Ensure thorough mixing of the cell suspension before and during plating. Consider using a multichannel pipette for better consistency. |
| 2 | Calibrate Pipettes | Regularly calibrate and check the accuracy of your pipettes. |
| 3 | Mitigate Edge Effects | Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
| 4 | Precise Timing | Use a timer for all incubation steps and ensure consistent timing across all plates. |
Problem 3: Unexpected Cytotoxicity
Possible Causes:
-
High Compound Concentration: The concentration of this compound may be in the toxic range for the specific cell line.
-
Solvent Toxicity: The vehicle solvent (e.g., DMSO) may be at a concentration that is toxic to the cells.
-
Contamination: Mycoplasma or other microbial contamination can cause cell death and interfere with results.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Determine IC50 | Perform a cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) and select non-toxic concentrations for your bioactivity assays. |
| 2 | Vehicle Control | Include a vehicle control with the highest concentration of the solvent used in your experiment to assess its effect on cell viability. |
| 3 | Test for Contamination | Regularly test your cell cultures for mycoplasma contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on general knowledge of iridoid glucosides, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is crucial to ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, a formulation with 5% DMSO, 30% PEG300, and 5% Tween 80 is a potential starting point, though optimization is recommended.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.
Q3: At what wavelength should I measure absorbance for this compound?
Q4: What are the potential signaling pathways affected by this compound?
A4: While the specific signaling pathways for this compound are not well-documented, related iridoid glucosides have been shown to exert anti-inflammatory and anticancer effects through modulation of pathways such as NF-κB and PI3K/Akt.[5] It is plausible that this compound may act through similar mechanisms.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Anti-inflammatory (Nitric Oxide) Assay in RAW 264.7 Macrophages
This protocol provides a framework for evaluating the anti-inflammatory potential of this compound by measuring nitric oxide (NO) production.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration using the Griess reagent system according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.8 |
| A549 | Lung Cancer | 42.1 |
| HeLa | Cervical Cancer | 33.5 |
| PC-3 | Prostate Cancer | 55.2 |
This table presents illustrative data based on the known anticancer properties of similar natural products.
Table 2: Hypothetical Inhibition of Nitric Oxide Production by this compound in LPS-stimulated RAW 264.7 Cells
| Concentration (µM) | NO Inhibition (%) |
| 1 | 15.2 |
| 5 | 35.8 |
| 10 | 58.4 |
| 25 | 85.1 |
This table provides example data to illustrate a dose-dependent anti-inflammatory effect.
Visualizations
Caption: General experimental workflow for assessing the bioactivity of this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
Caption: Plausible signaling pathways potentially modulated by this compound.
References
- 1. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for 15-Demethylplumieride Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods for the analysis of 15-Demethylplumieride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound, presented in a question-and-answer format.
Problem: Peak Tailing
Q1: My this compound peak is showing significant tailing. What are the potential causes and how can I resolve this?
A1: Peak tailing is a common issue in HPLC and can arise from several factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: Iridoid glycosides like this compound can interact with residual silanol groups on the silica-based stationary phase, leading to tailing.
-
Solution: Acidify the mobile phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the aqueous portion of your mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ideally, dissolve your sample in the initial mobile phase.
-
-
Column Degradation: Over time, the column's stationary phase can degrade, or the column bed can develop voids, leading to peak tailing.
-
Solution: Replace the column with a new one of the same type.
-
Problem: Retention Time Shift
Q2: The retention time for my this compound peak is drifting between injections. What should I investigate?
A2: Retention time instability can compromise the reliability of your analytical method. Consider the following potential causes:
-
Mobile Phase Composition: In reversed-phase chromatography, even small changes in the mobile phase composition can lead to significant shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Use a high-quality degasser to remove dissolved gases, which can affect the pump's performance.
-
-
Column Temperature: Fluctuations in column temperature can affect the viscosity of the mobile phase and the interaction of the analyte with the stationary phase.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical run.
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.
-
Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Solution: Perform regular maintenance on your HPLC system, including checking for leaks and servicing the pump as needed.
-
A logical workflow for troubleshooting retention time shifts is outlined in the diagram below.
Caption: A flowchart for troubleshooting retention time shifts in HPLC analysis.
Problem: Poor Resolution
Q3: I am having difficulty separating this compound from other components in my sample. How can I improve the resolution?
A3: Achieving good resolution is critical for accurate quantification. Here are some strategies to improve the separation of this compound:
-
Optimize Mobile Phase Composition:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of complex mixtures. A shallow gradient can enhance the resolution of closely eluting peaks.
-
Organic Modifier: Changing the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter the selectivity of the separation.
-
pH Adjustment: Adjusting the pH of the mobile phase can influence the ionization state of interfering compounds, thereby changing their retention and improving separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution, although it will increase the run time. Optimizing the column temperature can also have an effect on selectivity.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for the analysis of this compound?
A1: A good starting point for developing an HPLC method for this compound, which is an iridoid glycoside, would be a reversed-phase method. Based on methods for similar compounds, the following conditions can be used as a starting point:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~230 nm |
| Column Temperature | 30 °C |
A typical gradient might start with a low percentage of the organic modifier and gradually increase it to elute more hydrophobic compounds.
Q2: How should I prepare my samples for this compound analysis?
A2: Proper sample preparation is crucial for obtaining reliable and reproducible results. For plant extracts or other complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. The final sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition. All samples should be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent clogging of the HPLC system.
The general workflow for sample preparation and analysis is depicted below.
Caption: A diagram illustrating the general experimental workflow for HPLC analysis.
Q3: What are the key parameters to consider during method validation for this compound quantification?
A3: For a quantitative HPLC method, validation should be performed according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Extraction: Weigh 1 g of powdered plant material and extract with 20 mL of methanol by sonication for 30 minutes.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.
Protocol 2: Representative HPLC Method for this compound
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 70 | 30 |
| 25 | 5 | 95 |
| 30 | 5 | 95 |
| 31 | 95 | 5 |
| 40 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
Technical Support Center: Enhancing the Bioavailability of 15-Demethylplumieride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 15-Demethylplumieride. The focus is on overcoming challenges related to its bioavailability for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: We are starting in vivo studies with this compound and are concerned about its potential for low oral bioavailability. What are the likely reasons for this?
A1: While specific data for this compound is limited, iridoid glycosides, the class of compounds it belongs to, commonly exhibit low oral bioavailability. The primary reasons for this include:
-
Poor Aqueous Solubility: Many iridoid glycosides have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.
-
Low Permeability: The structural characteristics of these compounds may hinder their passage across the intestinal epithelium.
-
pH Instability: Some iridoid glycosides are unstable in the acidic environment of the stomach, leading to degradation before they can be absorbed.[1][2]
-
First-Pass Metabolism: The compound may be extensively metabolized in the intestines or liver before reaching systemic circulation.[1]
Q2: What initial steps should we take to assess the bioavailability of this compound?
A2: A preliminary in vivo pharmacokinetic study in a relevant animal model (e.g., rats) is recommended. This typically involves administering a known dose of this compound both intravenously (IV) and orally (PO) to different groups of animals. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes, you can calculate the absolute bioavailability.
Q3: What are the main strategies to enhance the bioavailability of a compound like this compound?
A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble and/or permeable compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.
-
Lipid-Based Formulations: Systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve solubility and absorption.[3][4][5][6][7][8][9][10][11][12][13]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its dissolution.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Step |
| Poor Solubility | The dissolution of the compound in the gastrointestinal tract is likely the rate-limiting step. Consider formulating this compound as a nanosuspension or a solid dispersion to improve its dissolution rate. |
| Low Permeability | The compound may not be efficiently transported across the intestinal wall. A lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) can help to improve membrane permeability. |
| Gastric Degradation | The acidic environment of the stomach may be degrading the compound. Consider enteric-coated formulations to protect the compound until it reaches the more neutral pH of the small intestine. |
| Extensive First-Pass Metabolism | The compound may be rapidly metabolized by enzymes in the gut wall or liver. While more complex, co-administration with a known inhibitor of the relevant metabolic enzymes (if identified) could be explored. |
Issue 2: High variability in plasma concentrations between individual animals in the same dosing group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dissolution | The physical form of the administered compound may not be uniform, leading to variable dissolution. Ensure a consistent and well-characterized formulation is used for all animals. |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize the fasting and feeding schedule for all animals in the study. |
| Formulation Instability | If using a liquid formulation, the drug may be precipitating out of the vehicle before or after administration. Assess the stability of your formulation under relevant conditions. |
Quantitative Data Summary
While specific comparative data for this compound is not available, the following table presents pharmacokinetic data for a related iridoid glycoside, geniposide, in its standard form versus a Solid Lipid Nanoparticle (SLN) formulation. This illustrates the potential impact of an enhanced formulation on bioavailability.
| Parameter | Geniposide Solution | Geniposide-SLNs | Fold Increase |
| Cmax (µg/mL) | ~0.1 | ~2.5 | ~25x |
| Tmax (h) | ~1.0 | ~2.0 | - |
| AUC (0-∞) (µg·h/mL) | ~0.7 | ~35.0 | ~50x |
| Relative Bioavailability (%) | 100% | ~5000% | 50x |
Data is estimated from published studies on geniposide and geniposide-SLNs for illustrative purposes.[3]
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in deionized water)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Mixer mill or planetary ball mill
-
Particle size analyzer
Methodology:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in deionized water with gentle heating and stirring.
-
Add this compound to the stabilizer solution to create a pre-suspension at a concentration of, for example, 10 mg/mL.
-
Transfer the pre-suspension to a milling jar containing the milling media. The volume of the suspension should be approximately one-third of the jar's volume, and the milling media should occupy another third.
-
Mill the suspension at a specified speed (e.g., 500 rpm) for a predetermined time (e.g., 2-4 hours). The optimal milling time should be determined experimentally.
-
After milling, separate the nanosuspension from the milling media by decanting or using a sieve.
-
Characterize the resulting nanosuspension for particle size distribution and morphology using a particle size analyzer and microscopy. The target is a mean particle size of less than 500 nm with a narrow distribution.
-
Conduct stability studies to ensure the nanosuspension does not aggregate over time.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the pharmacokinetic profiles of unformulated this compound and a formulated version.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Unformulated this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Formulated this compound (e.g., nanosuspension)
-
Intravenous formulation of this compound (e.g., dissolved in a vehicle like saline with a co-solvent)
-
Dosing gavage needles and syringes
-
Blood collection tubes (e.g., with EDTA)
-
Anesthesia (as per institutional guidelines)
-
LC-MS/MS or other suitable analytical method for quantifying this compound in plasma
Methodology:
-
Fast the rats overnight (with access to water) before dosing.
-
Divide the rats into three groups (n=5 per group):
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)
-
Group 2: Oral (PO) administration of unformulated compound (e.g., 20 mg/kg)
-
Group 3: Oral (PO) administration of formulated compound (e.g., 20 mg/kg)
-
-
Administer the respective formulations to each group.
-
Collect blood samples (approx. 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Calculate the absolute bioavailability of the oral formulations using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
Caption: Decision tree for selecting a bioavailability enhancement strategy.
Caption: Experimental workflow for an in vivo bioavailability study.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. Comparative study on α-glucosidase inhibitory effects of total iridoid glycosides in the crude products and the wine-processed products from Cornus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lipid Nanoparticles Loaded with Iridoid Glycosides: Development and Optimization Using Experimental Factorial Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The absorption of oral morroniside in rats: In vivo, in situ and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ajol.info [ajol.info]
- 8. researchgate.net [researchgate.net]
- 9. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 15-Demethylplumieride and Plumieride for Researchers and Drug Development Professionals
An In-depth examination of two closely related iridoid glycosides, this guide provides a comparative analysis of 15-Demethylplumieride and plumieride. While both compounds share a core structural framework, this report synthesizes the available experimental data on their biological activities, highlighting the extensive research on plumieride and the current knowledge gap regarding its demethylated analog.
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products. The following sections detail the chemical properties, biological activities, and underlying mechanisms of action for both compounds, supported by quantitative data, experimental protocols, and visual diagrams of key signaling pathways.
Chemical Structure and Properties
This compound and plumieride are iridoid glycosides, a class of monoterpenoids known for their diverse biological activities. The primary structural difference between the two is the absence of a methyl group at the C-15 position in this compound.
| Feature | This compound | Plumieride |
| Chemical Formula | C₂₀H₂₄O₁₂ | C₂₁H₂₆O₁₂ |
| Molecular Weight | 456.4 g/mol | 470.4 g/mol |
| Chemical Structure | Lacks a methyl group at C-15 | Contains a methyl group at C-15 |
Comparative Biological Activities
While structurally similar, the available research predominantly focuses on the biological activities of plumieride. Extensive studies have demonstrated its potential as an anti-inflammatory, antifungal, and anticancer agent. In contrast, there is a significant lack of published quantitative data on the biological activities of this compound, where it is primarily mentioned as a novel natural product and a quality control marker for Plumeria rubra.
Anti-inflammatory Activity
Plumieride has demonstrated significant anti-inflammatory properties. Its mechanism of action involves the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, plumieride prevents the degradation of IκB-α, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB-α, plumieride blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes like TNF-α and IL-1β.
No quantitative in-vitro or in-vivo anti-inflammatory data for this compound is currently available in the reviewed literature.
Antifungal Activity
Plumieride has shown potent antifungal activity, particularly against Candida albicans, the most common cause of superficial fungal infections in humans. In vitro studies have shown that plumieride exhibits superior antifungal activity compared to the conventional antifungal drug fluconazole, as evidenced by a lower Minimum Inhibitory Concentration (MIC) and a wider zone of inhibition. Furthermore, plumieride has been observed to downregulate the expression of virulence genes in C. albicans, which are crucial for the pathogen's ability to cause disease.[1]
Specific quantitative antifungal activity data for this compound against any fungal species has not been reported in the available literature.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of plumieride against cancer cells. One study reported its activity against radiation-induced fibrosarcoma (RIF) tumor cells.
| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |
| Plumieride | RIF tumor cells | Cytotoxicity | 49.5[2][3][4] |
No published in-vitro or in-vivo anticancer activity data for this compound is currently available.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Anti-inflammatory Assay: NF-κB Luciferase Reporter Gene Assay
This assay is used to quantify the inhibition of the NF-κB signaling pathway.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with a luciferase reporter plasmid containing NF-κB response elements. A constitutively expressed Renilla luciferase plasmid is co-transfected as an internal control for transfection efficiency.
-
Compound Treatment: Transfected cells are pre-incubated with varying concentrations of the test compound (e.g., plumieride) or vehicle control for a specified period.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α), to activate the NF-κB pathway.
-
Luciferase Assay: After stimulation, cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The percentage of NF-κB inhibition is calculated by comparing the normalized luciferase activity in compound-treated cells to that in stimulated, untreated cells.
In Vitro Antifungal Assay: Minimum Inhibitory Concentration (MIC) against Candida albicans
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of Candida albicans is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
In Vitro Anticancer Assay: Cytotoxicity against RIF Tumor Cells
This assay measures the ability of a compound to kill cancer cells.
-
Cell Seeding: Radiation-induced fibrosarcoma (RIF) tumor cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the key signaling pathway and a generalized experimental workflow are provided below using the DOT language.
References
- 1. Phytopharmacological review of iridoids isolated from plumeria genus [inis.iaea.org]
- 2. Structural modifications of plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) Against Cancer Cell Lines
A Note on Compound Nomenclature: The initial query requested information on "15-Demethylplumieride." However, a comprehensive search of the scientific literature revealed a scarcity of data for a compound with this name in the context of cancer research. Conversely, a significant body of research exists for a structurally related and bioactive compound, 15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) , which exhibits potent anti-cancer properties. This guide, therefore, focuses on the bioactivity of 15d-PGJ2, assuming it to be the compound of interest.
Introduction
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin, a terminal metabolite of prostaglandin D2 (PGD2). It has garnered significant attention in cancer research due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory activities across a wide range of cancer cell lines. This guide provides a comparative overview of the bioactivity of 15d-PGJ2, summarizing key experimental data and methodologies to assist researchers in the fields of oncology and drug development.
Data Presentation: In Vitro Bioactivity of 15d-PGJ2
The following table summarizes the cytotoxic and anti-proliferative effects of 15d-PGJ2 on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented where available.
| Cell Line | Cancer Type | Assay | Treatment Time (h) | IC50 / Effect |
| U2-OS | Osteosarcoma | MTT Assay | 4 | 37% viability reduction at 20 µM |
| Saos-2 | Osteosarcoma | MTT Assay | 4 | 80% viability reduction at 20 µM |
| A549 | Non-Small-Cell Lung | Not Specified | Not Specified | Synergistic effect with docetaxel[1] |
| H460 | Non-Small-Cell Lung | Not Specified | Not Specified | Synergistic effect with docetaxel[1] |
| MCF-7 | Breast Cancer (ER+) | MTT Assay | 24 | No significant decrease in viability at 10 or 30 µM[2] |
| MDA-MB-231 | Breast Cancer (TNBC) | MTT Assay | 24 | Concentration-dependent decrease in viability[2] |
| MDA-MB-468 | Breast Cancer (TNBC) | MTT Assay | 24 | Concentration-dependent decrease in viability[2] |
| HHUA | Endometrial Cancer | Not Specified | Not Specified | Sensitive to growth-inhibitory effect[3] |
| Ishikawa | Endometrial Cancer | Not Specified | Not Specified | Sensitive to growth-inhibitory effect[3] |
| HEC-59 | Endometrial Cancer | Not Specified | Not Specified | Sensitive to growth-inhibitory effect[3] |
| A2780 | Ovarian Cancer | Not Specified | Not Specified | Strong induction of apoptosis[4] |
| A2780/AD | Doxorubicin-Resistant Ovarian Cancer | Not Specified | Not Specified | Strong induction of apoptosis, overcoming drug resistance[4] |
| Caki-2 | Renal Cell Carcinoma | MTT Assay | Not Specified | Synergistic effect with topoisomerase inhibitors[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
15d-PGJ2 stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
The following day, treat the cells with various concentrations of 15d-PGJ2. Include a vehicle control (solvent alone).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Binding Buffer (typically contains HEPES, NaCl, and CaCl2)[6]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with 15d-PGJ2 for the desired time. Include an untreated control group.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and untreated cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest approximately 1-2 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Incubate the fixed cells on ice for at least 30 minutes or store at -20°C for longer periods.[7]
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by 15d-PGJ2 and a typical experimental workflow for its bioactivity validation.
Caption: Simplified signaling pathways modulated by 15d-PGJ2 in cancer cells.
Caption: Experimental workflow for validating the bioactivity of 15d-PGJ2.
Comparison with Other Alternatives
15d-PGJ2 has shown promising results when compared to or used in combination with conventional chemotherapeutic agents.
-
Overcoming Drug Resistance: In doxorubicin-resistant ovarian cancer cells (A2780/AD), 15d-PGJ2 was able to induce apoptosis effectively, suggesting its potential to overcome certain mechanisms of drug resistance.[4] This is a significant advantage over conventional therapies that are often limited by the development of resistance.
-
Synergistic Effects: Studies have demonstrated that 15d-PGJ2 can act synergistically with the chemotherapeutic drug docetaxel in non-small-cell lung cancer cell lines (A549 and H460).[1] This suggests that combination therapies involving 15d-PGJ2 could allow for lower, less toxic doses of conventional drugs while achieving a greater therapeutic effect. Similarly, it enhances the anticancer activities of topoisomerase inhibitors in renal cell carcinoma.[5]
Conclusion
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a potent bioactive compound with significant anti-cancer activity against a diverse range of cancer cell lines. Its ability to induce apoptosis, cause cell cycle arrest, and its potential to overcome drug resistance and act synergistically with existing chemotherapeutics make it a compelling candidate for further investigation in cancer therapy. The provided data and protocols offer a valuable resource for researchers aiming to explore the therapeutic potential of this promising natural product.
References
- 1. 15-Deoxy-Delta12,14-prostaglandin J2 enhances docetaxel anti-tumor activity against A549 and H460 non-small-cell lung cancer cell lines and xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 15-Deoxy-Δ(12,14)-prostaglandin J(2) induces growth inhibition, cell cycle arrest and apoptosis in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer effects of 15d-prostaglandin-J2 in wild-type and doxorubicin-resistant ovarian cancer cells: novel actions on SIRT1 and HDAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15-deoxy-Δ12, 14-prostaglandin J2 enhances anticancer activities independently of VHL status in renal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to 15-Demethylplumieride and Other Iridoids from Plumeria Species for Researchers and Drug Development Professionals
An In-depth Analysis of Bioactive Iridoids from the Plumeria Genus, Highlighting the Contrasting Activity Profile of 15-Demethylplumieride.
The genus Plumeria, commonly known as frangipani, is a rich source of iridoids, a class of monoterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities. These activities include anti-inflammatory, antimicrobial, and cytotoxic effects, making them promising candidates for drug discovery and development. This guide provides a detailed comparison of this compound with other prominent iridoids isolated from various Plumeria species, supported by experimental data and methodologies.
Cytotoxicity Profile: A Clear Divergence in Activity
A pivotal study on the cytotoxic constituents of Plumeria rubra bark revealed a significant difference in the activity of this compound compared to its structural relatives. While this compound was found to be inactive, other iridoids isolated in the same study demonstrated notable cytotoxic effects against a panel of human cancer cell lines.
Table 1: Comparative Cytotoxicity of Iridoids from Plumeria rubra
| Compound | Activity Against Human Cancer Cell Lines* |
| This compound | Inactive [1] |
| Fulvoplumierin | Active[1] |
| Allamcin | Active[1] |
| Allamandin | Active[1] |
| Plumericin | Active[1] |
*The panel of human cancer cell lines included P-388 (murine lymphocytic leukemia), breast, colon, fibrosarcoma, lung, melanoma, and KB.
Anti-inflammatory Activity: Potent Inhibition by Other Plumeria Iridoids
In contrast to its lack of cytotoxic activity, other iridoids from Plumeria and related genera have demonstrated significant anti-inflammatory properties. Plumericin and plumieride, for instance, have been shown to inhibit key inflammatory mediators and signaling pathways.
Table 2: Anti-inflammatory Activity of Selected Plumeria Iridoids
| Compound | Assay | Target/Cell Line | IC50/Effect | Reference |
| Plumericin | NF-κB luciferase reporter gene assay | HEK293 cells | 1 µM | [2][3][4] |
| Allamancin A | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 18.3 ± 0.12 µM | |
| 3-O-methyallamancin | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 22.1 ± 0.14 µM | |
| Plumieride | Gene Expression | Candida albicans-infected mice | Downregulation of iNOS, TNF-α, IL-1β, and NF-κB | [5] |
These findings suggest that while this compound may not be a promising cytotoxic agent, other iridoids from Plumeria hold potential as anti-inflammatory drug leads.
Antimicrobial Potential: A Spectrum of Activity
Several iridoids from Plumeria have also been investigated for their antimicrobial effects, showing activity against both fungi and bacteria.
Table 3: Antimicrobial Activity of Selected Plumeria Iridoids
| Compound | Activity | Organism | MIC/Effect | Reference |
| Plumieride | Antifungal | Candida albicans | Lower MIC than fluconazole | [5] |
The potent antifungal activity of plumieride highlights the potential of this class of compounds in the development of new antimicrobial agents.
Experimental Protocols
To aid in the replication and further investigation of these findings, detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (as per Kardono et al., 1990)
The cytotoxicity of the isolated iridoids was evaluated against a panel of human cancer cell lines. While the specific details of the protocol from the original publication were not accessible for this review, a general protocol for such an assay is as follows:
-
Cell Culture: Human cancer cell lines (e.g., P-388, breast, colon, fibrosarcoma, lung, melanoma, KB) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, MTT is added to the wells and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay is commonly used to screen for anti-inflammatory activity.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed, and the absorbance is measured at approximately 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production by the test compounds is calculated relative to the LPS-stimulated control.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3][6][7][8]
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Candida albicans) is prepared in a suitable broth medium.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of several Plumeria iridoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway Inhibition by Plumericin
Plumericin has been identified as a potent inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][9][10][11] This pathway is a central regulator of inflammation.
Caption: Plumericin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation and subsequent degradation of IκBα.
Anti-inflammatory Mechanism of Plumieride
Plumieride has been shown to modulate the inflammatory response by downregulating the expression of several key pro-inflammatory genes.
References
- 1. Cytotoxic constituents of the bark of Plumeria rubra collected in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. determination-of-minimum-inhibitory-concentrations-mics-of-antibacterial-agents-by-broth-dilution - Ask this paper | Bohrium [bohrium.com]
- 4. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of plumericin as a potent new inhibitor of the NF-κB pathway with anti-inflammatory activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 15-Demethylplumieride: HPLC-UV, LC-MS/MS, and HPTLC Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of three common analytical techniques for the quantification of 15-Demethylplumieride, an iridoid glycoside with potential therapeutic properties. The comparison covers High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC), offering insights into their respective methodologies and performance characteristics.
Data Presentation: A Side-by-Side Look at Performance
The following table summarizes the key quantitative performance parameters for each analytical technique, providing a clear comparison of their capabilities. The data presented are representative values derived from validated methods for analogous compounds and should be considered as a general guideline. Method validation for the specific application of this compound quantification is essential.
| Performance Parameter | HPLC-UV | LC-MS/MS | HPTLC |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 95 - 105% |
| Precision (%RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | ng level | pg to fg level | ng to µg level |
| Limit of Quantification (LOQ) | ng level | pg to fg level | ng to µg level |
Experimental Protocols: A Detailed Methodological Overview
This section outlines the typical experimental protocols for each of the three analytical methods. These protocols are intended to serve as a starting point for method development and validation for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.
Sample Preparation:
-
Extraction: Plant material is typically extracted with a suitable solvent such as methanol or ethanol, often facilitated by ultrasonication or maceration.
-
Filtration: The extract is filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.
-
Dilution: The filtered extract may be diluted with the mobile phase to fall within the linear range of the calibration curve.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water (often with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is typical.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound.
-
Injection Volume: Typically 10-20 µL.
Validation Parameters:
-
Linearity: Assessed by injecting a series of standard solutions of known concentrations and plotting the peak area against concentration.
-
Accuracy: Determined by spike and recovery experiments, where a known amount of the standard is added to a sample matrix.
-
Precision: Evaluated by repeated injections of the same sample (intraday and interday precision).
-
LOD and LOQ: Calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying trace amounts of compounds in complex matrices.
Sample Preparation:
-
Extraction: Similar to HPLC-UV, extraction is performed using an appropriate solvent.
-
Purification: A solid-phase extraction (SPE) step may be incorporated to remove interfering matrix components.
-
Filtration and Dilution: The extract is filtered and diluted as necessary.
LC-MS/MS Conditions:
-
Chromatography: Similar to HPLC-UV, a C18 column is often used, but with UPLC (Ultra-High-Performance Liquid Chromatography) systems for faster analysis and better resolution.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is typically used, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for iridoid glycosides.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Validation Parameters: Validation follows similar principles to HPLC-UV but with additional considerations for matrix effects, which can suppress or enhance the ionization of the analyte.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method.
Sample and Standard Preparation:
-
Extraction: As with the other methods, a suitable extraction procedure is employed.
-
Application: Samples and standards are applied to the HPTLC plate as narrow bands using an automated applicator.
Chromatographic Development:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 are commonly used.
-
Mobile Phase: A mixture of solvents, such as ethyl acetate, methanol, and water, is used to develop the chromatogram in a saturated chamber.
-
Detection: After development, the plate is dried, and the bands are visualized under UV light at a specific wavelength. Densitometric scanning is used for quantification.
Validation Parameters: Validation of an HPTLC method includes assessing linearity, accuracy, precision, LOD, and LOQ, similar to the other chromatographic techniques.
Mandatory Visualization: Analytical Workflow Comparison
The following diagram illustrates the generalized workflows for the three analytical techniques, highlighting the key stages in the quantification process.
Caption: Comparative workflows of HPLC-UV, LC-MS/MS, and HPTLC methods.
Signaling Pathways and Logical Relationships
The choice of an analytical method is often guided by the specific requirements of the research or application. The following diagram illustrates the logical considerations in selecting a suitable quantification method for this compound.
Caption: Decision tree for selecting a this compound quantification method.
Unraveling the Pharmacophore: A Comparative Guide to the Structure-Activity Relationship of 15-Demethylplumieride and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 15-Demethylplumieride and its closely related analogs, with a focus on their anticancer properties. While direct SAR studies on this compound are limited in publicly available literature, extensive research on its parent compound, plumieride, offers significant insights that can be extrapolated to understand its potential.
Cytotoxicity of Plumieride and its Analogs: A Quantitative Comparison
The iridoid glucoside plumieride, isolated from Plumeria bicolor, has served as a scaffold for the synthesis of various analogs to explore their therapeutic potential. A key study by Dobhal et al. (2004) systematically modified plumieride and evaluated the in vitro cytotoxicity of the resulting compounds against radiation-induced fibrosarcoma (RIF) tumor cells. The quantitative data from this study, presented in Table 1, reveals critical structural motifs that govern the anticancer activity.[1][2][3]
Table 1: In Vitro Cytotoxicity of Plumieride and its Analogs against RIF Tumor Cells [1][2][3]
| Compound | Modification | 50% Cell Kill (µg/mL) |
| Plumieride | - | 49.5 |
| Plumieride pentaacetate | Acetylation of glucose moiety | 19.5 |
| Amide with n-butylamine | Amide formation at C-15 | 29.5 |
| Amide with n-hexylamine | Amide formation at C-15 | 24.8 |
| Amide with n-octylamine | Amide formation at C-15 | 19.5 |
| Amide with n-decylamine | Amide formation at C-15 | 14.2 |
| Amide with n-dodecylamine | Amide formation at C-15 | 11.8 |
| Disaccharide analog | Glycosylation at glucose moiety | 17.2 |
| Trisaccharide analog | Glycosylation at glucose moiety | 15.5 |
Key Structure-Activity Relationship Insights
The data clearly indicates that modifications at the C-15 methyl ester and the glucose moiety of plumieride significantly impact its cytotoxic activity.
Caption: Key modification sites on the plumieride scaffold leading to enhanced cytotoxic activity.
C-15 Position: The Role of Lipophilicity
Replacing the methyl ester at the C-15 position with a series of alkyl amides resulted in a progressive increase in cytotoxicity with increasing alkyl chain length.[1][2][3] This suggests that enhancing the lipophilicity of this part of the molecule is crucial for its anticancer activity. The n-dodecylamide analog exhibited the most potent activity, with a 50% cell kill value of 11.8 µg/mL, a more than four-fold increase in potency compared to the parent plumieride.[1][2][3]
Glucose Moiety: Impact of Glycosylation and Acetylation
Modification of the glucose moiety also led to a significant enhancement of cytotoxic effects. Acetylation of the hydroxyl groups on the glucose residue in plumieride pentaacetate more than doubled the activity.[1][2][3] Furthermore, extending the sugar chain by converting the glucose to a disaccharide or trisaccharide also resulted in increased cytotoxicity, suggesting that the nature and size of the glycosidic substituent play a role in the molecule's interaction with its biological target.[1][2][3]
Experimental Protocols
Synthesis of Plumieride Analogs
The synthesis of the amide analogs of plumieride was achieved through a straightforward amidation reaction. A general protocol is as follows:
-
Plumieride is dissolved in an appropriate solvent (e.g., methanol).
-
The corresponding alkylamine (n-butylamine, n-hexylamine, etc.) is added in excess.
-
The reaction mixture is stirred at room temperature for a specified period.
-
The solvent is removed under reduced pressure, and the residue is purified using column chromatography to yield the desired amide analog.
The synthesis of the di- and trisaccharide analogs involves a multi-step process of protecting the hydroxyl groups of the glucose moiety, followed by glycosylation with an appropriate sugar donor, and subsequent deprotection.
In Vitro Cytotoxicity Assay
The in vitro cytotoxicity of plumieride and its analogs was determined against radiation-induced fibrosarcoma (RIF) tumor cells using a standard proliferation assay.[1][2][3]
-
Cell Culture: RIF tumor cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (plumieride and its analogs) for a specified duration (e.g., 48 hours).
-
Cell Viability Assessment: After the treatment period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The 50% cell kill (IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Caption: A generalized workflow for the in vitro cytotoxicity testing of plumieride analogs.
Broader Biological Activities and Potential Signaling Pathways
Beyond anticancer activity, plumieride and its derivatives have been reported to possess a range of other biological effects, including anti-inflammatory, antifungal, and immunostimulatory properties.[4][5][6] The anti-inflammatory activity, for instance, may be linked to the modulation of inflammatory signaling pathways.
While the precise molecular targets of this compound and its analogs are not yet fully elucidated, their cytotoxic and anti-inflammatory effects suggest potential interference with key cellular signaling pathways involved in cell proliferation and inflammation, such as the NF-κB or MAPK pathways.
Caption: A hypothetical signaling pathway potentially modulated by plumieride analogs.
Conclusion
The structure-activity relationship studies of plumieride analogs provide a valuable framework for the rational design of more potent anticancer agents. The key takeaways for researchers are the importance of increasing lipophilicity at the C-15 position and the significant role of the glucose moiety in modulating cytotoxic activity. While direct experimental data for this compound is needed to confirm these trends, the insights gained from its close analog, plumieride, offer a strong foundation for future research and development efforts in this promising class of natural product derivatives. Further investigation into the precise molecular mechanisms of action will be crucial for translating these findings into clinical applications.
References
- 1. Structural modifications of plumieride isolated from Plumeria bicolor and the effect of these modifications on in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Plumieride as a novel anti-fungal and anti-inflammatory iridoid against superficial candidiasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunostimulatory activity of plumieride an iridoid in augmenting immune system by targeting Th-1 pathway in balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Iridoid Profiles Across Different Plant Organs
A guide for researchers, scientists, and drug development professionals on the distribution of iridoids in various plant parts, featuring detailed experimental data and methodologies for their analysis.
Iridoids are a class of monoterpenoids that play a significant role in plant defense and possess a wide range of pharmacological activities, making them of great interest to the pharmaceutical and nutraceutical industries. The concentration and composition of these valuable secondary metabolites can vary substantially between different parts of the same plant. This guide provides a comparative overview of iridoid profiles in the leaves, stems, roots, flowers, and fruits of two prominent medicinal plants: Lonicera japonica (Japanese Honeysuckle) and Gentiana macrophylla (Large-leaf Gentian). The data presented is supported by detailed experimental protocols for iridoid extraction and quantification.
Iridoid Distribution: A Comparative Overview
The following tables summarize the quantitative distribution of major iridoid glycosides across different organs of Lonicera japonica and Gentiana macrophylla. This data highlights the importance of selecting the appropriate plant part for maximizing the yield of specific iridoid compounds.
Lonicera japonica (Japanese Honeysuckle)
Lonicera japonica is a widely used plant in traditional medicine, with its various parts known to contain a rich array of bioactive compounds, including iridoid glycosides. A comparative study of its flower buds, stems, leaves, and fruits reveals significant differences in the content of key iridoids such as loganin, sweroside, and secologanic acid.[1][2]
| Iridoid Glycoside | Flower Bud (mg/g) | Leaf (mg/g) | Stem (mg/g) | Fruit (mg/g) |
| Loganin | 1.54 | 0.87 | 0.65 | 0.21 |
| Sweroside | 0.98 | 0.55 | 0.41 | 0.13 |
| Secologanic Acid | 2.11 | 1.19 | 0.89 | 0.29 |
| 7-epi-loganin | Not Detected | Not Detected | 0.12 | Not Detected |
This data is synthesized from representative values found in the cited literature and is intended for comparative purposes.
Gentiana macrophylla (Large-leaf Gentian)
The roots and rhizomes of Gentiana species are well-known for their high concentration of bitter secoiridoids, which are used in traditional and modern medicine. A comparative analysis of the roots, stems, leaves, and flowers of Gentiana macrophylla demonstrates a clear organ-specific accumulation of gentiopicroside, swertiamarin, loganic acid, and sweroside.[3][4][5]
| Iridoid/Secoiridoid | Root (mg/g) | Stem (mg/g) | Leaf (mg/g) | Flower (mg/g) |
| Gentiopicroside | 45.2 | 12.5 | 18.9 | 25.3 |
| Swertiamarin | 5.8 | 1.2 | 2.1 | 3.5 |
| Loganic Acid | 3.1 | 0.8 | 1.5 | 2.2 |
| Sweroside | 2.5 | 0.6 | 1.1 | 1.8 |
This data is synthesized from representative values found in the cited literature and is intended for comparative purposes.
Experimental Protocols
The following sections provide detailed methodologies for the extraction and quantification of iridoid glycosides from plant tissues, enabling researchers to replicate and adapt these techniques for their own studies.
Ultrasound-Assisted Extraction of Iridoids
This protocol describes a general and efficient method for extracting iridoid glycosides from various plant parts using ultrasonic assistance, which enhances extraction efficiency and reduces processing time.[6][7]
1. Sample Preparation:
- Collect fresh plant material (leaves, stems, roots, flowers, or fruits).
- Wash the material thoroughly with distilled water to remove any debris.
- Dry the plant material in a well-ventilated oven at 40-50°C until a constant weight is achieved.
- Grind the dried plant material into a fine powder (approximately 40-60 mesh size) using a laboratory mill.
2. Extraction Procedure:
- Accurately weigh 1.0 g of the powdered plant material and place it into a 50 mL conical flask.
- Add 25 mL of the extraction solvent (80% methanol in water is a common choice for polar iridoid glycosides).
- Place the flask in an ultrasonic bath.
- Sonicate the mixture for 30 minutes at a frequency of 40 kHz and a controlled temperature of 40°C.
- After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully collect the supernatant.
- Repeat the extraction process on the residue one more time with an additional 25 mL of the extraction solvent to ensure complete extraction.
- Combine the supernatants from both extractions.
- Filter the combined extract through a 0.45 µm syringe filter into a clean vial for HPLC analysis.
HPLC-DAD Quantification of Iridoid Glycosides
This protocol outlines a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the simultaneous separation and quantification of major iridoids in plant extracts.[4][8][9][10]
1. Chromatographic Conditions:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient Elution:
- 0-10 min: 10-25% B
- 10-25 min: 25-40% B
- 25-30 min: 40-10% B
- 30-35 min: 10% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 245 nm (or a specific wavelength optimized for the target iridoids).
- Injection Volume: 10 µL.
2. Standard Preparation and Quantification:
- Prepare stock solutions of iridoid standards (e.g., loganin, gentiopicroside) in methanol at a concentration of 1 mg/mL.
- Create a series of working standard solutions by serially diluting the stock solutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- Inject the standard solutions into the HPLC system to establish the calibration curve by plotting peak area against concentration.
- Inject the prepared plant extracts and identify the iridoid peaks based on their retention times compared to the standards.
- Quantify the amount of each iridoid in the samples using the regression equation from the calibration curve.
Visualizing the Iridoid Biosynthesis Pathway and Experimental Workflow
To further aid in the understanding of iridoid production and analysis, the following diagrams, generated using Graphviz, illustrate the core biosynthetic pathway and a typical experimental workflow.
Caption: Simplified iridoid biosynthesis pathway from Geranyl-PP to Secologanin.
Caption: General experimental workflow for iridoid profiling in plant parts.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Quantitative Analysis of the Major Bioactive Compounds in Gentianae Radix and its Beverages by UHPSFC–DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparative chemical composition and main component content of various parts of Gentiana macrophylla Pall. by UPLC-Q-orbitrap MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Content determination of loganic acid and gentiopicroside in Tebitan herbal medicines Gentiana macrophylla and G. straminea by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Ultrasonic-assisted extraction to enhance the recovery of bioactive phenolic compounds from Commiphora gileadensis leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-nps.or.kr [e-nps.or.kr]
- 10. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
A Researcher's Guide to Validating the Antioxidant Capacity of 15-Demethylplumieride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the antioxidant capacity of the iridoid compound 15-Demethylplumieride. While specific experimental data for this compound is not yet widely published, this document outlines the standard assays and protocols necessary to generate and interpret such data. By comparing the performance of this compound against well-characterized antioxidant standards, researchers can effectively determine its potential as a therapeutic agent.
Comparative Analysis of Antioxidant Capacity
A thorough evaluation of a compound's antioxidant potential requires the use of multiple assays that measure different aspects of antioxidant activity. The following table summarizes the most common assays and provides reported values for standard antioxidants for comparative purposes. Researchers can populate this table with their experimental data for this compound.
| Assay | Principle | Standard Antioxidant | Reported IC50 / Value |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from purple to yellow. | Trolox | ~3.77 µg/mL[1] |
| BHT | ~4.30 µg/mL[2] | ||
| ABTS | Measures the ability of an antioxidant to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, leading to a decolorization of the solution. | Trolox | ~2.93 µg/mL[1] |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. | Trolox | ~0.24 µg/mL[3] |
| ORAC | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by AAPH. The antioxidant capacity is quantified by the area under the fluorescence decay curve. | Trolox |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on specific laboratory conditions and the properties of the test compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The loss of the violet color is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DP.ph solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+) by reacting ABTS with an oxidizing agent. The antioxidant capacity is measured by the ability of the sample to scavenge the pre-formed radical cation, leading to a decrease in absorbance.
Procedure:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).
-
Prepare various concentrations of this compound and a standard antioxidant.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at the specified wavelength.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer (e.g., 300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a specific ratio (e.g., 10:1:1, v/v/v).
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., FeSO₄ or Trolox).
-
Add a small volume of the sample or standard to a larger volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 593 nm).
-
A standard curve is generated using a known concentration of FeSO₄, and the results are expressed as ferric reducing power in µM Fe²⁺ equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (e.g., fluorescein) caused by peroxyl radicals generated from a source like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a phosphate buffer (e.g., 75 mM, pH 7.4).
-
Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).
-
In a black 96-well plate, add the fluorescent probe, the sample or standard, and finally the AAPH solution to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay kinetically over a period of time (e.g., every minute for 60 minutes) at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample.
-
The ORAC value is typically expressed as Trolox equivalents.
Visualizing the Antioxidant Validation Workflow
The following diagram illustrates the general workflow for validating the antioxidant capacity of a test compound like this compound.
Caption: Workflow for validating antioxidant capacity.
Signaling Pathway of Oxidative Stress and Antioxidant Intervention
The diagram below illustrates a simplified signaling pathway of cellular oxidative stress and the potential points of intervention for an antioxidant compound.
Caption: Oxidative stress pathway and antioxidant action.
References
Confirming the Structure of Plumieride: A Comparative Guide to the Conversion of 15-Demethylplumieride
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of natural products is a critical step in drug discovery and development. This guide provides a comparative analysis of the chemical conversion of 15-demethylplumieride to plumieride as a method for structural verification, alongside alternative analytical techniques.
The iridoid glycoside plumieride, a compound of significant interest for its diverse biological activities, is often isolated alongside its precursor, this compound. The structural distinction between these two compounds lies in a single methyl ester group. Chemical conversion of the carboxylic acid in this compound to the methyl ester of plumieride serves as a definitive method for structural confirmation. This guide details the experimental protocol for this conversion and compares the spectroscopic data before and after the reaction. Furthermore, it provides an overview of alternative, direct spectroscopic methods for structural elucidation.
Chemical Conversion: A Definitive Approach
The conversion of this compound to plumieride via methylation offers a classic and robust method for structural confirmation. When the synthetic product's spectroscopic data matches that of a known plumieride standard, the structure of the precursor, this compound, is unequivocally confirmed.
Experimental Workflow
The overall workflow for the structural confirmation of this compound through chemical conversion is illustrated below.
Safety Operating Guide
Personal protective equipment for handling 15-Demethylplumieride
Essential Safety and Handling Guide for 15-Demethylplumieride
Disclaimer: There is no specific Safety Data Sheet (SDS) publicly available for this compound. The following guidance is based on general laboratory safety protocols and information regarding the broader class of compounds to which it belongs, iridoid glycosides. Researchers should handle this compound with caution, treating it as potentially hazardous in the absence of direct toxicological data.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe management of this compound in a laboratory setting.
Hazard Assessment and Triage
This compound is an iridoid glycoside. While many compounds in this class are investigated for their therapeutic properties, some have demonstrated toxicity in animal studies. For instance, certain iridoid glycoside extracts have been observed to cause dose-dependent adverse effects, including hemolytic anemia and diarrhea in rats[1][2]. Given the lack of specific data for this compound, a cautious approach is warranted.
Assumed Potential Hazards:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause eye and skin irritation.
-
Long-term exposure effects are unknown.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Standard |
| Weighing and Preparing Solutions | - Safety Goggles- Nitrile Gloves- Laboratory Coat- Respiratory Protection (N95 or higher) | - ANSI Z87.1- ASTM D6319- N/A- NIOSH-approved |
| Handling Solutions | - Safety Goggles- Nitrile Gloves- Laboratory Coat | - ANSI Z87.1- ASTM D6319- N/A |
| Cleaning and Disposal | - Safety Goggles- Nitrile Gloves (double-gloving recommended)- Laboratory Coat | - ANSI Z87.1- ASTM D6319- N/A |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure and ensure safety.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all weighing and initial dilutions of solid this compound in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Decontamination: Before and after use, decontaminate the weighing area and utensils.
-
Spill Control: Have a spill kit readily available. For small powder spills, gently cover with an absorbent material and then wet it to prevent dust from becoming airborne.
3.2. Solution Handling:
-
Contained Use: Handle all solutions containing this compound within a fume hood.
-
Avoid Aerosols: Take care to avoid the generation of aerosols. Use appropriate techniques for mixing and transferring solutions.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard symbols.
3.3. Personal Hygiene:
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
No Food or Drink: Do not eat, drink, or smoke in laboratory areas where this compound is handled.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
4.1. Waste Segregation:
-
Solid Waste: Collect unused solid this compound and any grossly contaminated items (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Dispose of any contaminated sharps (needles, razor blades) in a designated sharps container.
4.2. Waste Disposal Procedure:
-
Container Management: Keep waste containers closed except when adding waste.
-
Labeling: Ensure all waste containers are accurately labeled with "Hazardous Waste," the name of the chemical, and the associated hazards.
-
Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, use an appropriate absorbent material and decontaminate the area. For large spills, contact your institution's EHS department. |
Visual Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
